molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Numéro de catalogue: B112963
Numéro CAS: 74290-65-6
Poids moléculaire: 188.03 g/mol
Clé InChI: VQNGEHYFPRPIGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-3-bromo-5-methylpyrazine is a versatile halogenated heterocycle that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring an amino group and a bromine atom on a pyrazine ring, makes it a key intermediate for constructing more complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this compound as a precursor in the synthesis of imidazo[1,2-a]pyrazine derivatives, a scaffold investigated for its antioxidant and antimicrobial properties . Furthermore, pyrazine derivatives are studied as effective corrosion inhibitors for steel in acidic environments, where their molecular structure facilitates adsorption onto metal surfaces . The compound's utility is demonstrated in its role as a synthetic intermediate for novel compounds with potential pharmacological activity . This reagent is intended for research and development purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGEHYFPRPIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432522
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-65-6
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-bromo-5-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its molecular structure, physicochemical properties, synthesis, and reactivity. While the compound is noted for its potential as a scaffold in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents, specific biological activity data and defined mechanisms of action remain areas for further investigation. This guide aims to serve as a foundational resource for researchers exploring the applications of this versatile pyrazine derivative.

Chemical and Physical Properties

This compound (CAS No: 74290-65-6) is a substituted pyrazine with the molecular formula C₅H₆BrN₃.[1][2][3][4] Its structure features a pyrazine ring with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[1][2][3][4]
Molecular Weight 188.03 g/mol [1][2][4]
CAS Number 74290-65-6[1][2][3][4]
Appearance Yellow solid[3]
Melting Point 56-57 °C[5]
Boiling Point ~275.0 °C (Predicted)[5]
Density ~1.699 g/cm³ (Predicted)[5]
pKa 2.65 ± 0.10 (Predicted)[5]
Solubility Soluble in polar organic solvents like dichloromethane (DCM).[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[3]
Mass Spectrometry (ESI, positive ion mode) m/z: 190.2 [M+H]⁺[3]
¹³C NMR Data not available in the searched literature.
FT-IR Data not available in the searched literature.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the bromination of 5-methylpyrazin-2-amine.[2][3]

Experimental Protocol: Bromination of 5-Methylpyrazin-2-amine [3]

  • Reactants:

    • 5-Methylpyrazin-2-amine (1.0 eq)

    • Bromine (1.2 eq)

    • Pyridine (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-methylpyrazin-2-amine and pyridine in dichloromethane.

    • Slowly add bromine to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Upon completion, add water to the mixture and separate the organic layer.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under vacuum to yield this compound as a yellow solid.

  • Yield: Up to 88%

Potential_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Cellular Signaling Cascade (Hypothetical) cluster_response Inflammatory Response Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor 4 Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators Genes->Mediators Compound This compound (Hypothetical Target) Compound->IKK Potential Inhibition

References

Synthesis of 2-Amino-3-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Amino-3-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine. The primary method discussed is the direct bromination of the pyrazine ring, a crucial transformation for creating versatile intermediates in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow.

Overview

This compound is a key building block in organic synthesis, valued for its application in the development of novel pharmaceuticals and functional materials.[1] Its structure, featuring a pyrazine core with amino, bromo, and methyl substituents, offers multiple reactive sites for further chemical modification. The synthesis from the readily available 5-methylpyrazin-2-amine is a common and efficient route.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution, where the pyrazine ring of 5-methylpyrazin-2-amine is brominated at the 3-position. The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the adjacent ortho position.

Experimental_Workflow start Start setup Dissolve 5-methylpyrazin-2-amine and pyridine in DCM start->setup addition Slowly add Bromine setup->addition reaction Stir overnight at room temperature addition->reaction extraction Aqueous work-up with water and brine reaction->extraction drying Dry organic layer over anhydrous sodium sulfate extraction->drying filtration Filter to remove drying agent drying->filtration concentration Concentrate filtrate under vacuum filtration->concentration product Obtain this compound (Yellow Solid) concentration->product end End product->end

References

CAS number 74290-65-6 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-methylpyrazine (CAS No. 74290-65-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for this compound (CAS No. 74290-65-6). The information is compiled from various sources to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is a substituted pyrazine, a class of heterocyclic organic compounds.[1] Its structure consists of a pyrazine ring with an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.[1]

IdentifierValue
CAS Number 74290-65-6
IUPAC Name 3-bromo-5-methylpyrazin-2-amine
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol [2]
Canonical SMILES CC1=CN=C(C(=N1)Br)N
InChI Key VQNGEHYFPRPIGF-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Appearance Yellow crystalline solid
Melting Point 56–57 °C
Density (predicted) 1.699 ± 0.06 g/cm³
pKa (predicted) 2.65 ± 0.10

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Principle: A small, finely powdered sample of the organic compound is packed into a capillary tube and heated in a controlled manner. The temperature range from the onset of melting to complete liquefaction is recorded as the melting point range.[3] Pure compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle.[3][4]

  • Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or a Thiele tube filled with a high-boiling point liquid like mineral oil.[3]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded.[4]

  • Reporting: The melting point is reported as the range T1-T2.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Crush Crush Sample Pack Pack Capillary Crush->Pack 1-2 mm height Setup Insert into Apparatus Pack->Setup Heat Heat Slowly (1-2°C/min) Setup->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Fig. 1: Experimental workflow for melting point determination.
pKa Determination (Potentiometric Titration)

The pKa value indicates the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized and 50% unionized, which corresponds to the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The buret is filled with a standardized titrant (e.g., HCl or NaOH).

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point is at half the volume of the equivalence point.

  • pKa Value: The pH at the half-equivalence point is equal to the pKa of the compound.

Density Determination (Gas Pycnometry)

Gas pycnometry is a technique used to determine the skeletal density of a solid by measuring the volume of the solid by gas displacement.

Principle: The method is based on Archimedes' principle of fluid displacement. An inert gas, typically helium, is used as the displacing fluid. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand into a chamber containing the sample.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample cell

Procedure:

  • Sample Weighing: A precise mass of the solid sample is determined using an analytical balance.

  • Sample Loading: The weighed sample is placed into the sample cell of the gas pycnometer.

  • Analysis: The instrument is purged with helium to remove any adsorbed gases. A known quantity of helium is then introduced into a reference chamber, and the pressure is measured. The gas is then expanded into the sample cell, and the new equilibrium pressure is measured.

  • Volume Calculation: The volume of the solid is calculated from the difference in pressure, based on the known volumes of the reference and sample chambers.

  • Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Synthesis and Potential Biological Activity

Synthetic Pathway

This compound can be synthesized from 2-amino-5-methylpyrazine through a bromination reaction.

Synthesis_Pathway Reactant 2-Amino-5-methylpyrazine Product This compound (CAS 74290-65-6) Reactant->Product Bromine (Br2) Pyridine Dichloromethane (DCM)

Fig. 2: Synthesis of this compound.
Potential Biological Activity

While specific signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are found in compounds with known pharmacological activities. It is investigated for potential antimicrobial and anti-inflammatory properties.[1] The amino and bromo functional groups provide sites for hydrogen bonding and further chemical modifications, which are crucial for interactions with biological targets.[1]

The hypothetical anti-inflammatory mechanism could involve the inhibition of pro-inflammatory signaling pathways.

Hypothetical_Signaling_Pathway cluster_inflammation Inflammatory Response Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Stimulus Inflammatory Stimulus Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) Stimulus->Pathway Pathway->Cytokines Compound This compound Compound->Pathway Inhibition (Hypothesized)

Fig. 3: Hypothetical anti-inflammatory mechanism of action.

This guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the predicted properties is recommended for specific applications.

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential chemical data for 2-Amino-3-bromo-5-methylpyrazine, a heterocyclic organic compound utilized as a building block in organic synthesis, particularly within medicinal chemistry.

Core Chemical Properties

This compound is a substituted pyrazine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrazine ring, makes it a versatile intermediate for creating more complex molecules.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₅H₆BrN₃[1][2][3][4]
Molecular Weight188.03 g/mol [1][2][3][4]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the synthesis or application of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this fundamental data guide. Researchers should consult specialized literature for protocols relevant to their specific research applications.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its core molecular properties.

Compound This compound Properties Molecular Formula: C₅H₆BrN₃ Molecular Weight: 188.03 g/mol Compound->Properties has properties

Caption: Relationship between chemical compound and its molecular properties.

References

Spectroscopic Profile of 2-Amino-3-bromo-5-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Amino-3-bromo-5-methylpyrazine. The information presented herein is essential for the identification, characterization, and quality control of this important building block in medicinal chemistry and drug development. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.83Singlet1HPyrazine C6-H
4.93Singlet (broad)2H-NH₂
2.41Singlet3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppmAssignment
153.2C2 (-NH₂)
147.9C5 (-CH₃)
140.1C6
118.5C3 (-Br)
20.8-CH₃

Note: These are predicted chemical shift values and should be used as a reference. Experimental verification is recommended.

Table 3: Mass Spectrometry Data
m/zInterpretation
190.2[M+H]⁺
188.03Molecular Weight

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Table 4: Representative Infrared (IR) Spectroscopic Data

The following data is for the structurally similar compound 2-Amino-5-bromopyrazine and is provided for illustrative purposes. The key vibrational modes are expected to be comparable.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, Sharp (doublet)N-H stretch (asymmetric & symmetric)
~3100-3000MediumAromatic C-H stretch
~1640StrongN-H scissoring
~1580Medium-StrongC=N stretch (ring)
~1450MediumC-H bend (methyl)
~1150MediumC-N stretch
~840StrongC-H out-of-plane bend
~600MediumC-Br stretch

Note: This is representative data for a related compound. The exact peak positions for this compound may vary.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is commonly used.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon atom.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: Typically 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

    • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Data Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

    • Capillary Voltage: Set between 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to ensure a stable spray.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

    • Mass Range: A scan range of m/z 50-500 is generally sufficient.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Report Generation

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol .[1][2] It is a yellow solid that serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes like recrystallization, formulation development, and analytical method development. This document outlines a standardized methodology for determining its solubility profile.

Physicochemical Properties:

  • Molecular Formula: C₅H₆BrN₃[1][2]

  • Molecular Weight: 188.03 g/mol [1][2]

  • Appearance: Yellow solid[1][3]

  • CAS Number: 74290-65-6[1][2][4]

  • Qualitative Solubility: Known to be soluble in polar organic solvents like dichloromethane (DCM).[1]

Quantitative Solubility Data

The following table has been structured to present empirical solubility data. Researchers can populate this table with their experimental findings for a comparative analysis across different solvents and temperatures. The data should be recorded in grams of solute per 100 mL of solvent ( g/100 mL), a standard unit for solubility measurement.

Organic SolventChemical FormulaPolarity IndexSolubility at 20°C ( g/100 mL)Solubility at 40°C ( g/100 mL)Notes
Example: AcetoneC₃H₆O5.1Data Point 1Data Point 2e.g., Color of solution
DichloromethaneCH₂Cl₂3.1
EthanolC₂H₅OH4.3
MethanolCH₃OH5.1
Ethyl AcetateC₄H₈O₂4.4
AcetonitrileC₂H₃N5.8
TolueneC₇H₈2.4
N,N-DimethylformamideC₃H₇NO6.4
Dimethyl SulfoxideC₂H₆OS7.2

Experimental Protocol for Solubility Determination

The following protocol describes a standardized "shake-flask" method for determining the solubility of this compound in an organic solvent at a given temperature. This method is widely accepted and suitable for generating reliable thermodynamic solubility data.[5]

3.1 Materials and Equipment

  • This compound (high purity, >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 10 mL)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the target temperature (e.g., 20°C). Agitate the mixture at a constant speed (e.g., 100 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step prevents any undissolved solid from being transferred.

  • Quantification:

    • Accurately weigh the collected filtrate to determine its mass.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

  • Calculation: Calculate the solubility using the determined concentration and dilution factor. Express the final result in grams of solute per 100 mL of solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibration 3. Equilibration Shake at constant temperature (24-48 hours) solvent->equilibration settle 4. Sedimentation Allow excess solid to settle (>2 hours) equilibration->settle sampling 5. Sampling & Filtration Withdraw supernatant using 0.22 µm syringe filter settle->sampling analysis 6. Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis calculation 7. Data Calculation Determine solubility (g / 100 mL) analysis->calculation

Caption: Figure 1: Experimental Workflow for Solubility Determination.

References

The Pharmacological Potential of Substituted Pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the biological potential of substituted pyrazines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrazine derivatives have demonstrated considerable potential as anticancer agents, with various substituted analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The mechanism of action often involves the modulation of key signaling pathways and enzymes involved in cancer cell proliferation and survival.[1][2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 49 Chalcone-pyrazine derivativeA549 (Lung Carcinoma)0.13[4]
Colo-205 (Colorectal Adenocarcinoma)0.19[4]
Compound 50 Chalcone-pyrazine derivativeMCF-7 (Breast Adenocarcinoma)0.18[4]
Compound 51 Chalcone-pyrazine derivativeMCF-7 (Breast Adenocarcinoma)0.012[4]
A549 (Lung Carcinoma)0.045[4]
DU-145 (Prostate Carcinoma)0.33[4]
Compound 67 Resveratrol-pyrazine analogMCF-7 (Breast Adenocarcinoma)70.9[4][5]
Analog 38 Pyrazine-substituted trimethoxyphenylHCT116 (Colorectal Carcinoma)3.19[4]
Analog 39 Pyrazine-substituted trimethoxyphenylHCT116 (Colorectal Carcinoma)8.90[4]
Analog 40 Pyrazine-substituted trimethoxyphenylHCT116 (Colorectal Carcinoma)5.62[4]
25i Pyrazolo[3,4-b]pyrazine derivativeMCF-7 (Breast Adenocarcinoma)Significant inhibitory activity (p < 0.001)[6]
25j Pyrazolo[3,4-b]pyrazine derivativeMCF-7 (Breast Adenocarcinoma)Significant inhibitory activity (p < 0.001)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted pyrazine compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat cells with pyrazine derivatives incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted pyrazines.

Antimicrobial Activity

Substituted pyrazines have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][9][10] This makes them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) of selected substituted pyrazine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
P1 Pyrazine carboxamide derivativeMycobacterium tuberculosis H37Rv6.25[7]
P2 Pyrazine carboxamide derivativeCandida albicans50[7]
2e Triazolo[4,3-a]pyrazine derivativeStaphylococcus aureus32[9]
Escherichia coli16[9]
P10 Pyrazine-2-carboxylic acid derivativeCandida albicans3.125[10]
P4 Pyrazine-2-carboxylic acid derivativeCandida albicans3.125[10]
Escherichia coli50[10]
P3, P7, P9 Pyrazine-2-carboxylic acid derivativeEscherichia coli50[10]
P6, P7, P9, P10 Pyrazine-2-carboxylic acid derivativePseudomonas aeruginosa25[10]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The substituted pyrazine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Microbroth_Dilution_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of pyrazine compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate_plate Incubate plate for 18-24h inoculate_wells->incubate_plate determine_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the microbroth dilution method.

Antiviral Activity

Certain substituted pyrazines have shown promising activity against various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[11] These compounds often target viral enzymes or proteins essential for replication.

Quantitative Antiviral Data

The following table presents the antiviral activity of selected pyrazine conjugates against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are provided, along with the selectivity index (SI), which is the ratio of CC50 to IC50.

Compound IDSubstitution PatternVirusIC50 (mM)CC50 (mM)Selectivity Index (SI)Reference
12a Pyrazine-benzothiazole conjugateSARS-CoV-20.2064> 10> 48.45[11]
12i Pyrazine-benzothiazole conjugateSARS-CoV-20.36381.3963.837[11]
12h Pyrazine-benzothiazole conjugateSARS-CoV-22.9931.1420.382[11]
22 Pyrido[2,3-b]pyrazineHSV-1Potent (30-50 fold higher than ganciclovir)--[12]
27 Pyrido[2,3-b]pyrazineHCMV0.33 µM> 40 µM> 121[12]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the substituted pyrazine compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 (50% effective concentration) is determined.

Anti-inflammatory Activity

Substituted pyrazines have also been investigated for their anti-inflammatory properties.[5][6][13] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of selected pyrazolo[3,4-b]pyrazines in a carrageenan-induced paw edema model in rats.

Compound IDSubstitution PatternDose (µM/kg)% Oedema InhibitionReference
15 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine2844.44[6]
25a Chalcone derivative of compound 152812.5[6]
26 Pyrazolinyl derivative of compound 152823.6[6]
27 Pyrazolinyl derivative of compound 152815.07[6]
Indomethacin (Reference) -2844.44[6]
Compound 37 Paeonol derivative with pyrazine20 µM (in vitro)56.32% inhibition of NO overexpression[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (substituted pyrazines) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group (which receives only the vehicle and carrageenan). The formula for calculating the percentage of oedema inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[6]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Substituted pyrazines can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) in macrophages.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Expression Macrophage->iNOS induces Pyrazine Substituted Pyrazine Pyrazine->iNOS inhibits NO Nitric Oxide (NO) Production iNOS->NO leads to Inflammation Inflammation NO->Inflammation promotes

Caption: Inhibition of LPS-induced nitric oxide production by substituted pyrazines.

Conclusion

Substituted pyrazines represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds in the development of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of pyrazine-based scaffolds.

References

The Pyrazine Core in Nature: A Technical Guide to its Discovery, History, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a fascinating and vital class of naturally occurring heterocyclic compounds. Characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, these molecules are ubiquitous in the natural world, from microorganisms and insects to plants and roasted foods. Their significance stems from their diverse roles as potent aroma and flavor compounds, crucial signaling molecules in chemical communication, and promising scaffolds for drug discovery due to their wide range of biological activities. This in-depth technical guide explores the discovery and history of pyrazine derivatives in natural products, providing a comprehensive overview of their sources, biosynthesis, and the analytical techniques used for their isolation and characterization.

A Historical Journey: The Discovery of Natural Pyrazines

The recognition of pyrazines as significant natural products has evolved over more than a century, driven by advances in analytical chemistry and a growing interest in the chemical basis of flavor, aroma, and biological communication.

Early Syntheses and First Encounters (Late 19th - Early 20th Century):

While the first chemical synthesis of a pyrazine, initially named "amarone," was reported by Laurent in 1844, it wasn't until the late 19th century that pyrazine synthesis became more established with methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[1][2][3] These early synthetic efforts laid the groundwork for the eventual identification of these compounds from natural sources. For decades, pyrazines were primarily encountered as products of chemical reactions, particularly the Maillard reaction responsible for the browning and flavor development in cooked foods.[4]

The Rise of Flavor Chemistry (Mid-20th Century):

The mid-20th century marked a turning point with the advent of gas chromatography-mass spectrometry (GC-MS), which revolutionized the analysis of volatile compounds in food. This led to the identification of a plethora of alkyl-, alkoxy-, and acetyl-pyrazines as key contributors to the characteristic aromas of roasted, toasted, and baked goods.

  • 1940s: A significant milestone was the discovery of aspergillic acid , a pyrazine derivative with antibiotic properties, produced by the fungus Aspergillus flavus.[5] This was one of the earliest discoveries of a bioactive pyrazine from a microorganism.

  • 1960s-1970s: Researchers began to systematically identify pyrazines in a wide array of foods. For instance, tetramethylpyrazine was found in fermented soybeans (natto).[6] The characteristic "green" or "bell pepper" aroma of certain vegetables and wines was attributed to 2-methoxy-3-isobutylpyrazine (IBMP) . The nutty aroma of roasted peanuts was linked to a variety of alkylpyrazines.[7]

Pyrazines in Chemical Ecology (Late 20th Century - Present):

The late 20th century saw the expansion of pyrazine research into the realm of chemical ecology, with the discovery of their roles as insect pheromones and semiochemicals.

  • Insect Pheromones: Various pyrazine derivatives were identified as components of the sex and trail pheromones of different insect species, playing a crucial role in their communication and social behavior.[8][9]

  • Plant-Insect Interactions: More recently, pyrazines have been found to mediate complex interactions between plants and insects. For example, some orchids mimic the sex pheromones of their wasp pollinators using pyrazine derivatives to achieve pollination.[10][11]

This historical progression highlights the journey of pyrazines from laboratory curiosities to fundamentally important molecules in food science, microbiology, and chemical ecology.

The Biosynthesis of Pyrazine Derivatives

The natural production of the pyrazine ring is a fascinating example of metabolic ingenuity. While the Maillard reaction is a non-enzymatic pathway for pyrazine formation in heated foods, biological systems employ specific enzymatic pathways to construct this heterocyclic core, often starting from simple amino acid precursors.

Biosynthesis of Alkylpyrazines in Bacteria

Bacteria, particularly species of Bacillus and Corynebacterium, are well-known producers of various alkylpyrazines, such as tetramethylpyrazine (ligustrazine) and dimethylpyrazines. The biosynthesis of these compounds often involves the condensation of α-amino ketones derived from amino acids.

A key pathway for the formation of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) in Bacillus subtilis starts with the amino acid L-threonine.[12][13]

Proposed Biosynthetic Pathway of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine:

pyrazine_biosynthesis L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-threonine dehydrogenase (TDH) Aminoacetone Aminoacetone 2-Amino-3-ketobutyrate->Aminoacetone Decarboxylation Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoacetone->Dihydropyrazine Intermediate Self-condensation 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Aminoacetone->2,3,5-Trimethylpyrazine 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine Intermediate->2,5-Dimethylpyrazine Oxidation Acetoin Acetoin Acetoin->2,3,5-Trimethylpyrazine

Biosynthesis of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine.

In this pathway, L-threonine is converted to 2-amino-3-ketobutyrate by L-threonine dehydrogenase. This intermediate can then be decarboxylated to aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine. The formation of 2,3,5-trimethylpyrazine is thought to involve the condensation of aminoacetone and acetoin.[12]

Biosynthesis of Aspergillic Acid in Fungi

The biosynthesis of the antibiotic aspergillic acid in Aspergillus flavus involves a non-ribosomal peptide synthetase (NRPS)-like enzyme. The pathway starts with the amino acids L-leucine and L-isoleucine.[10][14]

Proposed Biosynthetic Pathway of Aspergillic Acid:

aspergillic_acid_biosynthesis L-Leucine + L-Isoleucine L-Leucine + L-Isoleucine Dipeptide Intermediate Dipeptide Intermediate L-Leucine + L-Isoleucine->Dipeptide Intermediate NRPS-like enzyme (asaC) Deoxyaspergillic Acid Deoxyaspergillic Acid Dipeptide Intermediate->Deoxyaspergillic Acid Cyclization & Reduction Aspergillic Acid Aspergillic Acid Deoxyaspergillic Acid->Aspergillic Acid P450 monooxygenase (asaD)

Biosynthesis of Aspergillic Acid.

The NRPS-like enzyme AsaC is believed to activate and condense L-leucine and L-isoleucine to form a dipeptide intermediate, which then cyclizes and is reductively released to form deoxyaspergillic acid. A subsequent oxidation step, catalyzed by a P450 monooxygenase (AsaD), introduces the N-hydroxyl group to yield the final product, aspergillic acid.[10][14][15]

Biosynthesis of Methoxypyrazines in Plants

The characteristic "green" aroma of many plants, including bell peppers and some grape varieties, is due to the presence of methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine (IBMP). The biosynthesis of these compounds is thought to involve the amination of an α-dicarbonyl compound derived from an amino acid, followed by methylation.

Proposed Biosynthetic Pathway of 2-Methoxy-3-isobutylpyrazine (IBMP):

ibmp_biosynthesis Amino Acid (e.g., Leucine) Amino Acid (e.g., Leucine) α-Keto Acid α-Keto Acid Amino Acid (e.g., Leucine)->α-Keto Acid Transamination α-Dicarbonyl α-Dicarbonyl α-Keto Acid->α-Dicarbonyl Oxidation 2-Hydroxy-3-isobutylpyrazine 2-Hydroxy-3-isobutylpyrazine α-Dicarbonyl->2-Hydroxy-3-isobutylpyrazine Condensation IBMP IBMP 2-Hydroxy-3-isobutylpyrazine->IBMP O-methyltransferase (VvOMT3) Ammonia Donor (e.g., Glycine) Ammonia Donor (e.g., Glycine) Ammonia Donor (e.g., Glycine)->2-Hydroxy-3-isobutylpyrazine

Biosynthesis of 2-Methoxy-3-isobutylpyrazine (IBMP).

In grapes, it has been proposed that an amino acid such as leucine is converted to an α-dicarbonyl compound. This intermediate then condenses with an ammonia donor, like glycine, to form 2-hydroxy-3-isobutylpyrazine. The final step is the methylation of the hydroxyl group, catalyzed by an O-methyltransferase (e.g., VvOMT3 in grapevine), to produce the volatile IBMP.[6][16]

Key Natural Pyrazine Derivatives and Their Sources

A wide variety of pyrazine derivatives have been isolated from natural sources. The following table summarizes some of the key compounds, their characteristic aroma, and their natural origins.

Pyrazine DerivativeCharacteristic AromaNatural Sources
Alkylpyrazines
2-MethylpyrazineRoasted, nuttyRoasted coffee, cocoa, peanuts, baked potatoes
2,5-DimethylpyrazineRoasted, nutty, potato-likeRoasted coffee, cocoa, peanuts, fried potatoes
2,6-DimethylpyrazineRoasted, nuttyRoasted coffee, cocoa, peanuts
2,3,5-TrimethylpyrazineRoasted, nutty, earthyRoasted coffee, cocoa, peanuts, fermented soybeans
Tetramethylpyrazine (Ligustrazine)Nutty, earthy, cocoa-likeFermented soybeans (natto), the rhizome of Ligusticum wallichii
Alkoxypyrazines
2-Methoxy-3-isopropylpyrazineGreen pea, earthyGreen peas, bell peppers, galbanum oil
2-Methoxy-3-isobutylpyrazine (IBMP)Green bell pepperGrapes (Cabernet Sauvignon, Sauvignon Blanc), bell peppers
2-Methoxy-3-sec-butylpyrazineEarthy, potato-likeBeetroot, some grape varieties
Acetylpyrazines
2-AcetylpyrazinePopcorn-like, roastedPopcorn, roasted nuts, bread crust
Other Pyrazines
Aspergillic Acid-Aspergillus flavus
2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine-Wasp pheromone

Biological Activities of Natural Pyrazine Derivatives

Beyond their sensory properties, many naturally occurring pyrazine derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development.

Pyrazine DerivativeBiological ActivityIC50 / MIC / EC50Target / Cell Line
Tetramethylpyrazine (Ligustrazine)NeuroprotectiveEC50 = 60 µMDifferentiated PC12 cells (against CoCl2-induced neurotoxicity)
Aspergillic AcidAntibacterial-Gram-positive and Gram-negative bacteria
2,5-DimethylpyrazineAntimicrobial-Various bacteria and fungi
Pyrazinamide (synthetic analog)Antitubercular-Mycobacterium tuberculosis

Note: The biological activity data for many natural pyrazines are still under investigation, and the available data can be highly variable depending on the specific assay conditions.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of pyrazine derivatives from natural sources typically involve extraction of the volatile and semi-volatile compounds, followed by chromatographic separation and mass spectrometric detection.

General Workflow for Pyrazine Analysis

experimental_workflow Sample_Preparation Sample Preparation (e.g., grinding, homogenization) Extraction Extraction of Volatiles Sample_Preparation->Extraction Analysis Chromatographic Separation & Detection Extraction->Analysis Data_Processing Data Processing & Identification Analysis->Data_Processing

General workflow for the analysis of pyrazine derivatives.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including pyrazines, in a variety of matrices.[16][17]

Protocol for Analysis of Pyrazines in Roasted Cocoa Beans:

  • Sample Preparation: Roasted cocoa beans are finely ground to a homogenous powder.

  • HS-SPME Extraction:

    • A known amount of the ground cocoa powder (e.g., 2-5 g) is placed in a headspace vial and sealed with a septum.

    • The vial is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.[18]

  • GC-MS Analysis:

    • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

    • The separated compounds are detected by a mass spectrometer.

  • Identification and Quantification:

    • Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

    • Quantification can be performed using an internal standard or by constructing a calibration curve with external standards.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a green and efficient alternative to traditional solvent extraction methods for obtaining pyrazines from natural sources.[5][15][19]

Protocol for SFE of Pyrazines:

  • Sample Preparation: The natural material is ground to a suitable particle size to increase the surface area for extraction.

  • SFE Procedure:

    • The ground material is packed into an extraction vessel.

    • Supercritical CO2, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure to extract the pyrazines.

    • The extract is collected by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.

  • Analysis: The SFE extract can then be analyzed by GC-MS or other chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isolated pyrazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[1][3][20]

General ¹H and ¹³C NMR Characteristics of Alkylpyrazines:

  • ¹H NMR: The protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm). The chemical shifts of the alkyl substituents are found in the upfield region (δ 2.0-3.0 ppm for methyl groups attached to the ring).

  • ¹³C NMR: The carbon atoms of the pyrazine ring resonate in the downfield region (δ 140-160 ppm). The carbons of the alkyl substituents appear at higher field.

Conclusion and Future Perspectives

The study of pyrazine derivatives in natural products has unveiled a rich and diverse chemistry with profound implications for food science, chemical ecology, and medicine. From the characteristic aroma of our favorite roasted foods to the intricate communication systems of insects, pyrazines play a central role. The continued exploration of the biosynthesis of these compounds will not only deepen our understanding of natural product chemistry but also open up new avenues for their biotechnological production. Furthermore, the diverse biological activities of natural pyrazines and their derivatives offer a promising starting point for the development of new therapeutic agents. As analytical techniques continue to improve in sensitivity and resolution, we can expect the discovery of novel pyrazine structures with unique properties and functions from the vast and largely untapped biodiversity of our planet.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identification

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic organic compound. Its pyrazine ring structure, substituted with amino, bromo, and methyl groups, makes it a versatile building block in medicinal chemistry and organic synthesis.[2]

IdentifierDataReference
IUPAC Name 3-bromo-5-methylpyrazin-2-amine[3]
CAS Number 74290-65-6[3]
Molecular Formula C₅H₆BrN₃[3]
Molecular Weight 188.03 g/mol [2][3]
Chemical Structure (Image of the chemical structure)

Hazard Identification

As specific GHS classification for this compound is not available, the hazard profile is inferred from structurally similar compounds, such as other brominated and aminated pyridines and pyrazines. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.[1]

GHS Classification (Inferred from Analogs)

Hazard ClassHazard StatementSource Compound(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed2-Amino-5-bromopyridine[4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5]

Precautionary Statements (General Recommendations)

TypeStatement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on protocols for similar chemical compounds.

Exposure RouteFirst-Aid ProtocolReference(s)
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a doctor.[6][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7]

Handling and Storage

Safe Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Avoid the formation and inhalation of dust and aerosols.[7]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear suitable personal protective equipment (see Section 5).[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

  • Wash hands thoroughly after handling.[4]

Storage Conditions:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store locked up.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk.

Protection TypeSpecificationsReference(s)
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety glasses and a face shield.[4][6]
Skin Protection Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat, and consider boots and additional protective clothing to prevent skin contact.[1][4][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust/particulate filter (e.g., N95 or P100).[6]

Accidental Release Measures

In the event of a spill, follow these emergency procedures to mitigate the hazard.

Personal Precautions:

  • Evacuate personnel to a safe area.[6]

  • Ensure adequate ventilation.

  • Avoid breathing dust and contact with the spilled material.[6]

  • Wear the personal protective equipment outlined in Section 5.[6]

Environmental Precautions:

  • Prevent the chemical from entering drains or waterways.[6]

Methods for Cleaning Up:

  • For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[8]

  • Place the collected material into a suitable, labeled, and closed container for disposal.[6][8]

  • Remove all sources of ignition.[6]

The following diagram illustrates a logical workflow for responding to a solid chemical spill.

Spill_Response_Workflow start Spill of Solid This compound Detected assess Assess Situation (Size of spill, Location) start->assess evacuate Evacuate Immediate Area Alert Personnel assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Open Fume Hood Sash) ppe->ventilate contain Contain the Spill (Use non-combustible absorbent material if necessary) ventilate->contain cleanup Clean Up Spill (Gently sweep solid, avoid creating dust) contain->cleanup package Package Waste (Place in a labeled, sealed hazardous waste container) cleanup->package decontaminate Decontaminate Area & Equipment (Wipe surfaces, wash tools) package->decontaminate dispose Dispose of Waste (Follow institutional & regulatory procedures) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Emergency response workflow for a solid chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[9]

  • Do not dispose of this chemical in regular trash or down the sanitary sewer.[8]

  • Arrange for collection by a licensed environmental waste management company.[8]

Toxicological Information

Note: To the best of our knowledge, the toxicological properties of this specific product have not been fully investigated or determined.[1] The information below is based on the potential hazards of structurally related compounds.

  • Acute Effects: May be harmful by ingestion and inhalation. Material is expected to be irritating to mucous membranes, the upper respiratory tract, skin, and eyes.[1][4]

  • Chronic Effects: The chronic health effects have not been fully investigated. Long-term exposure to respiratory irritants may result in airway diseases.[4][10]

  • Sensitization: Some related aminopyridines may cause skin sensitization.[10]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for this compound.

No detailed experimental protocols for toxicological studies on this specific compound were found in the public domain. All handling should proceed with the assumption that the compound is toxic.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Amino-3-bromo-5-methylpyrazine and various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-amino-3-aryl-5-methylpyrazine derivatives, which are important scaffolds in the development of novel therapeutic agents.

The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds. The introduction of an aryl group at the 3-position of the 2-aminopyrazine core can significantly influence the molecule's pharmacological properties. The Suzuki-Miyaura coupling offers a robust and versatile method for creating the crucial carbon-carbon bond between the pyrazine ring and an aryl substituent.

These protocols, adapted from established procedures for structurally similar halo-aminopyridines and other related heterocycles, provide a solid foundation for the successful synthesis and exploration of this important class of compounds.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is extrapolated from reactions with analogous substrates and serves as a guide for reaction optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(PPh₃)₄ (5)---K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good
Pd(OAc)₂ (2-3)SPhos (4-6)K₂CO₃ (2.0)Toluene/H₂O (10:1)100-110Good to Excellent
PdCl₂(dppf) (3-5)---Cs₂CO₃ (2.5)DMF80-90Good

Table 2: Representative Suzuki Coupling Reactions with Arylboronic Acids

EntryArylboronic AcidProductCatalyst SystemExpected Yield (%)
1Phenylboronic acid2-Amino-5-methyl-3-phenylpyrazinePd(PPh₃)₄ / K₃PO₄75-85
24-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)-5-methylpyrazinePd(OAc)₂ / SPhos / K₂CO₃80-90
33-Chlorophenylboronic acid2-Amino-3-(3-chlorophenyl)-5-methylpyrazinePdCl₂(dppf) / Cs₂CO₃70-80
44-Fluorophenylboronic acid2-Amino-3-(4-fluorophenyl)-5-methylpyrazinePd(PPh₃)₄ / K₃PO₄72-82

Experimental Protocols

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a standard and reliable method for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand

For less reactive arylboronic acids or to improve yields, a more active catalyst system employing a Buchwald ligand like SPhos is recommended.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene/water).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄) - Ligand (if applicable) reagents->catalyst solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O) catalyst->solvent heating Heat and Stir (e.g., 90-100 °C, 12-18h) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product: 2-Amino-3-aryl-5-methylpyrazine purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 boronate Ar'B(OH)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of aminobromopyridines. This class of reactions is fundamental in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of complex molecules with significant potential in medicinal chemistry and drug discovery.[1] The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to functionalize it through cross-coupling reactions is a critical tool for drug development.[2]

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For versatile substrates such as aminobromopyridines, these reactions open up a multitude of possibilities for derivatization. The electron-rich nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][3] The amino group on the pyridine ring can influence the reactivity of the substrate and may require careful optimization of reaction conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[4]

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of aminobromopyridine derivatives with various arylboronic acids. This data provides an indication of the expected yields under similar conditions.

EntryAminobromopyridine SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585[4]
25-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9592[4]
36-Bromopyridin-3-amineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-[3]
45-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good[6]

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aminobromopyridine with an arylboronic acid.[3][4]

Materials:

  • Aminobromopyridine (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0-2.5 eq)[4]

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)[4]

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aminobromopyridine, arylboronic acid, palladium catalyst, and base.[3][4]

  • Add the anhydrous solvent system via syringe.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds.[2] This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[2]

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridines with various amines.

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene8060[7]
23-halo-2-aminopyridinesPrimary and secondary aminesRuPhos- and BrettPhos-precatalystsLiHMDSTHF65up to 71[8]
32-bromopyridinePiperidine(NHC)Pd(allyl)ClNaOBuᵗ--91[9]

This protocol provides a general guideline for the Buchwald-Hartwig amination of an aminobromopyridine.[1][2]

Materials:

  • Aminobromopyridine (1.0 eq)

  • Amine (1.1-1.2 eq)

  • Palladium catalyst/precatalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃])[1][7]

  • Phosphine ligand (e.g., BINAP, XPhos)[7]

  • Base (e.g., NaOBuᵗ, LiHMDS, 1.5-2.5 eq)[2]

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)[2]

  • Schlenk tube or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst, ligand, and base.[2]

  • Add the aminobromopyridine and the amine coupling partner.[1]

  • Add the anhydrous solvent via syringe.

  • Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).[2]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10]

The following table presents data for the Sonogashira coupling of aminobromopyridines with terminal alkynes.

EntryAminobromopyridine SubstrateTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10072-96[11][12]
26-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT93[13]

This protocol outlines a general procedure for the Sonogashira coupling of an aminobromopyridine.[1][12]

Materials:

  • Aminobromopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[11]

  • Copper(I) iodide (CuI, 5 mol%)[11]

  • Ligand (e.g., PPh₃, 5 mol%)[11]

  • Base (e.g., Et₃N)[11]

  • Anhydrous solvent (e.g., DMF)[11]

  • Schlenk flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.[1]

  • Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature.[1]

  • Add the aminobromopyridine, the terminal alkyne, and the base.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).[11]

  • Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction to room temperature and proceed with an appropriate work-up and purification.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R¹(L)₂ Transmetalation->ArPdR R¹B(OH)₂ BaseX X-B(OH)₂ + Base Transmetalation->BaseX RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R¹ RedElim->Product ArX Ar-X ArX->OxAdd R1BOH2 R¹-B(OH)₂ + Base R1BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L) OxAdd->ArPdX Ar-X AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord ArPdAmido Ar-Pd(II)-NR¹R²(L) AmineCoord->ArPdAmido HNR¹R² BaseHX Base-H⁺X⁻ AmineCoord->BaseHX RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Aminobromopyridine - Coupling Partner - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction: - Heat to desired temperature - Stir vigorously solvent->reaction monitor Monitor Progress: - TLC or LC-MS reaction->monitor workup Work-up: - Cool to room temperature - Quench reaction - Extraction monitor->workup Reaction Complete purify Purification: - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyrazine is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyrazine core, is a common motif in pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The strategic placement of the amino and bromo functional groups makes this compound an ideal substrate for a variety of cross-coupling reactions, allowing for the facile synthesis of diverse and complex molecular architectures.[1][7]

These application notes provide detailed protocols for leveraging this compound in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Starting Material: this compound

The starting material can be synthesized in high yield via the bromination of 5-methylpyrazin-2-amine.[8]

Experimental Protocol: Bromination
  • Dissolve 5-methylpyrazin-2-amine (1.0 eq, 45.8 mmol, 5.00 g) and pyridine (1.2 eq, 55.0 mmol, 4.35 g) in dichloromethane (DCM, 250 mL) in a round-bottomed flask.

  • Slowly add bromine (1.2 eq, 55.0 mmol, 8.80 g) to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion (monitored by TLC), add water (150 mL) to the mixture and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting yellow solid is the target compound, this compound.[8]

Characterization Data
PropertyValueReference
Appearance Yellow Solid[8]
Yield 88%[8]
Mass Spec (ESI, m/z) 190.2 [M+H]⁺[8]
¹H NMR (400 MHz, CDCl₃) δ 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[8]
Molecular Formula C₅H₆BrN₃[9]
Molecular Weight 188.03 g/mol [9]

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to build molecular complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-pyrazine with a variety of aryl or vinyl boronic acids or esters.[10][11] This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

The general workflow for setting up a Suzuki-Miyaura coupling reaction involves careful preparation of reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

G A Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) B Add to Dry Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent via Syringe C->D E Heat Reaction (e.g., 60-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Cooled to Room Temp F->G Upon Completion H Aqueous Work-up & Extraction G->H I Purification (e.g., Column Chromatography) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This protocol is adapted from procedures for structurally analogous substrates.[10]

  • In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq), and the palladium catalyst system.

  • Add anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or THF).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of catalyst and ligand is critical for reaction efficiency. The following table, based on data from a structurally similar substrate (5-bromo-2-methylpyridin-3-amine), provides a comparison of potential catalyst systems.[10]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArAr Ar-Ar' ArPdArB Ar-Pd(II)L₂(Ar') ArPdBr->ArPdArB ArPdArB->Pd0 RE_label Reductive Elimination ArPdArB->RE_label OA_label Oxidative Addition OA_label->Pd0 TM_label Transmetalation TM_label->ArPdBr ArBr Ar-Br ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting this compound with various terminal alkynes.[12][13] This reaction is highly valuable for creating conjugated systems used in materials science and as precursors for more complex heterocyclic scaffolds.

This protocol is adapted from procedures for 2-amino-3-bromopyridines.[12]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Add anhydrous solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes.

  • Add this compound (1.0 eq, 0.5 mmol) and the terminal alkyne (1.2 eq, 0.6 mmol), followed by a base (e.g., Et₃N, 1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

A wide range of terminal alkynes can be coupled with high efficiency. The table below shows results for the coupling of 2-amino-3-bromopyridines with various alkynes, which are expected to be similar for the pyrazine substrate.[12]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyrazine95
24-Ethynyltoluene2-Amino-5-methyl-3-(p-tolylethynyl)pyrazine96
31-Ethynyl-4-methoxybenzene2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyrazine92
41-Heptyne2-Amino-3-(hept-1-yn-1-yl)-5-methylpyrazine85
53,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-5-methylpyrazine72

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡CR CuX Cu(I)X CuAlk Cu(I)C≡CR CuX->CuAlk Alkyne + Base CuAlk->ArPdBr CuAlk->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of substituted aminopyrazines.[14][15][16] This reaction is crucial in drug development as the arylamine moiety is a key pharmacophore.

This protocol is adapted from general procedures for aryl bromides.[14]

  • To a dry Schlenk tube, add this compound (1.0 eq), the primary or secondary amine (1.2 eq), a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos or SPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

The success of the Buchwald-Hartwig amination is highly dependent on the combination of catalyst, ligand, and base.

ComponentExamplesNotes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(0) or Pd(II) sources that are reduced in situ.
Ligand Xantphos, SPhos, BINAP, JosiphosBulky, electron-rich phosphine ligands are essential for catalytic activity.[15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[14]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.
Amine Anilines, alkylamines, heterocyclesA wide range of primary and secondary amines can be used.

The catalytic cycle for Buchwald-Hartwig amination involves the formation of a palladium-amido complex followed by reductive elimination.[14][15]

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L₂(NR¹R²) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

The novel heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals. Pyrazine derivatives are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation, disruption of microbial cell membranes, and modulation of inflammatory pathways.[2][3] For instance, some pyrazine compounds can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and has implications in cancer treatment.[2] The protocols provided herein offer a direct route to novel libraries of pyrazine-based compounds for screening and lead optimization.

G Start 2-Amino-3-bromo- 5-methylpyrazine Methods Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Methods Library Diverse Library of Novel Pyrazine Derivatives Methods->Library Applications Potential Applications - Anticancer - Antimicrobial - Anti-inflammatory Library->Applications

Caption: Synthetic workflow from starting material to potential applications.

References

Application Notes and Protocols: 2-Amino-3-bromo-5-methylpyrazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-bromo-5-methylpyrazine as a key intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this versatile building block for drug discovery and development.

Introduction

This compound (CAS No. 74290-65-6) is a substituted pyrazine derivative that serves as a valuable scaffold in medicinal chemistry.[1] Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the pyrazine core allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules.[1][2] The pyrazine ring itself is a privileged structure found in numerous FDA-approved drugs, particularly kinase inhibitors and antiviral agents.[1] This intermediate is particularly useful for introducing the 2-amino-5-methylpyrazine moiety into target molecules, often through cross-coupling reactions or nucleophilic substitutions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Yellow solid
CAS Number 74290-65-6[1]
Purity Typically >95%[1]
Storage 2-8°C under inert atmosphere[1]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of pharmaceutical candidates, including:

  • Kinase Inhibitors: The 2-aminopyrazine scaffold is a common feature in many kinase inhibitors. The bromo group on this intermediate allows for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.

  • Antiviral Agents: Pyrazine derivatives have shown significant potential as antiviral drugs. This intermediate can be used to synthesize analogues of known antiviral compounds or to generate novel structures for screening.

  • Endothelin Receptor Antagonists: As demonstrated in patent literature, this compound can be used to synthesize N-heteroaryl-pyridinesulfonamide derivatives that act as endothelin receptor antagonists, which are investigated for the treatment of hypertension and other cardiovascular diseases.[3][4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-methylpyrazin-2-amine via bromination.

Reaction Scheme:

Synthesis_of_2_Amino_3_bromo_5_methylpyrazine start 5-Methylpyrazin-2-amine reagents Bromine (Br2) Pyridine Dichloromethane (DCM) product This compound reagents->product Room Temperature, Overnight

Caption: Synthesis of this compound.

Materials:

ReagentCAS NumberMolecular WeightMoles (mmol)Amount
5-Methylpyrazin-2-amine2847-30-5109.1345.85.00 g
Bromine7726-95-6159.8155.08.80 g
Pyridine110-86-179.1055.04.35 g
Dichloromethane (DCM)75-09-284.93-250 mL
Water7732-18-518.02-150 mL
Saturated Brine---100 mL
Anhydrous Sodium Sulfate7757-82-6142.04-q.s.

Procedure:

  • To a solution of 5-methylpyrazin-2-amine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL), slowly add bromine (8.80 g, 55.0 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction, add water (150 mL) for extraction and separate the organic layer.

  • Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under vacuum to afford this compound as a yellow solid.

Quantitative Data:

ProductYield (g)Yield (%)Purity
This compound7.6488%>95%
Synthesis of 2-Amino-3-methoxy-5-methylpyrazine

This protocol demonstrates a nucleophilic substitution reaction using this compound as the starting material, as described in patent WO1996040681A1.[4]

Reaction Scheme:

Synthesis_of_2_Amino_3_methoxy_5_methylpyrazine start This compound reagents Sodium Methoxide (NaOMe) Methanol (MeOH) product 2-Amino-3-methoxy-5-methylpyrazine reagents->product Reflux, 18 hours

Caption: Synthesis of 2-Amino-3-methoxy-5-methylpyrazine.

Materials:

ReagentCAS NumberMolecular WeightMoles (mmol)Amount
This compound74290-65-6188.031.990.374 g
Sodium7440-23-522.995.000.115 g
Methanol67-56-132.04-6 mL
Water7732-18-518.02-5 mL
Dichloromethane75-09-284.93-60 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-q.s.

Procedure:

  • Prepare a fresh solution of sodium methoxide by adding sodium (0.115 g) to methanol (6 mL).

  • Add this compound (0.374 g) to the sodium methoxide solution.

  • Heat the reaction mixture under reflux for 18 hours.

  • Cool the reaction to room temperature and remove the solvent by evaporation.

  • Add water (5 mL) to the residue and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the product.

Quantitative Data:

Yield and purity data for this specific reaction are not detailed in the patent but are expected to be high based on similar nucleophilic aromatic substitution reactions.

Signaling Pathway and Experimental Workflow

Endothelin Receptor Signaling Pathway

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) binds to its receptors, ETA and ETB, on smooth muscle cells, leading to a cascade of intracellular events that result in physiological responses. Antagonists of these receptors are of therapeutic interest for cardiovascular diseases.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates ETBR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases from SR PKC Protein Kinase C (PKC) DAG->PKC Activates Response Vasoconstriction Cell Proliferation Ca2->Response PKC->Response Antagonist Endothelin Receptor Antagonist (e.g., Pyridinesulfonamide derivative) Antagonist->ETAR Blocks Antagonist->ETBR Blocks

Caption: Simplified Endothelin Receptor Signaling Pathway.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Start This compound Reaction Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Library Library of Pyrazine Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays, Antiviral Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Optimization->Reaction Iterative Synthesis Candidate Preclinical Candidate Optimization->Candidate

Caption: General drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. The protocols and information provided herein serve as a valuable resource for researchers and scientists working in the field of pharmaceutical development.

References

Application of 2-Amino-3-bromo-5-methylpyrazine in Agrochemical Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-3-bromo-5-methylpyrazine as a key building block in the development of novel agrochemicals. The unique structural features of this compound, particularly the presence of a reactive bromine atom and an amino group on the pyrazine scaffold, offer a versatile platform for the synthesis of a diverse range of potential fungicidal and herbicidal candidates.

Introduction

This compound (CAS No: 74290-65-6) is a heterocyclic organic compound with the molecular formula C₅H₆BrN₃.[1][2] Its pyrazine core is a common motif in various biologically active molecules, and the strategic placement of the bromo, amino, and methyl groups makes it an attractive starting material for agrochemical synthesis. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The amino group can be further functionalized to modulate the physicochemical properties and biological activity of the resulting molecules. Pyrazine-based compounds have been noted in patent literature for their potential as herbicides and fungicides, underscoring the relevance of this compound in this field.

Synthesis of this compound

A reliable synthesis of the precursor is fundamental for its application in agrochemical research and development. The following protocol describes a common method for the bromination of 2-amino-5-methylpyrazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-methylpyrazine

  • Bromine (Br₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Slowly add a solution of bromine (8.80 g, 55.0 mmol) in dichloromethane to the reaction mixture at room temperature.[2]

  • Stir the reaction mixture overnight at room temperature.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water (150 mL) to the reaction mixture and transfer it to a separatory funnel.[2]

  • Separate the organic layer, and wash it with saturated brine (100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid. The reported yield for this procedure is approximately 88%.[2]

Application in Fungicide Development: Synthesis of Pyrazine Carboxamides

The pyrazine carboxamide scaffold is present in some modern fungicides. The following is a representative protocol for the synthesis of N-substituted pyrazine-2-carboxamides, which are analogs to known fungicides. This protocol is adapted from the synthesis of related compounds and illustrates how this compound can be utilized.

Experimental Protocol: Synthesis of a Representative Pyrazine Carboxamide Derivative

Step 1: Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid

This step would involve the conversion of the bromo- group in this compound to a carboxylic acid. This can be achieved through various organometallic routes, such as Grignard reaction with CO₂ or palladium-catalyzed carbonylation.

Step 2: Amide Coupling

  • Dissolve 3-Amino-5-methylpyrazine-2-carboxylic acid (1.0 mmol) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline or alkylamine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-methylpyrazine-2-carboxamide.

Quantitative Data on the Biological Activity of Pyrazine Derivatives

The following tables summarize the in vitro biological activity of various pyrazine carboxamide derivatives against fungal and mycobacterial strains. While not directly derived from this compound, this data illustrates the potential of this class of compounds in agrochemical and medicinal applications.

Table 1: Antifungal Activity of Substituted Pyrazine-2-carboxamides

CompoundSubstituent RTest OrganismMIC (µmol·dm⁻³)
2d 3-methylphenylCandida albicans>500
Aspergillus fumigatus>500
2f 3-methylphenylCandida albicans31.25
Aspergillus fumigatus62.5
Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids.[3]

Table 2: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamides

CompoundSubstituent RTest OrganismMIC (µg/mL)
17 2,4-dimethoxyphenylMycobacterium tuberculosis H37Rv12.5
Data from a study on derivatives of 3-aminopyrazine-2-carboxamides.[4]

Table 3: Fungicidal Activity of N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides

CompoundSubstituentTarget PathogenIC₅₀ (mg/L)
Pyraziflumid 3',5'-dichloroGray mold (Botrytis cinerea)0.03
Brown rust (Puccinia recondita)0.3
Data for the fungicide pyraziflumid, a pyrazine-2-carboxamide derivative.[5]

Experimental Protocol: In Vitro Antifungal Bioassay

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal pathogens.

Materials:

  • Synthesized pyrazine derivatives

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile water

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.

  • Prepare a fungal spore suspension or mycelial fragment suspension in the growth medium. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • Inoculate each well of the microtiter plate with the fungal suspension. Include positive controls (fungal suspension with no compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

The following diagrams illustrate key processes in the development of agrochemicals from this compound.

Synthesis_Pathway A 2-Amino-5-methylpyrazine B 2-Amino-3-bromo- 5-methylpyrazine A->B Bromination (Br₂, Pyridine) C 3-Amino-5-methylpyrazine- 2-carboxylic acid B->C Carbonylation or Grignard Reaction D N-Substituted-3-amino- 5-methylpyrazine-2-carboxamide (Potential Fungicide) C->D Amide Coupling (R-NH₂, Coupling Agent)

Synthetic pathway to potential fungicides.

Agrochemical_Screening_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of This compound B Derivative Synthesis (e.g., Carboxamides) A->B C Purification & Structural Confirmation (NMR, MS) B->C D Primary Screening (In vitro bioassays) C->D E Secondary Screening (Dose-response, Spectrum) D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency & Physicochemical Properties F->G G->B Iterative Synthesis

Workflow for agrochemical discovery.

Putative_Mode_of_Action A Pyrazine Carboxamide (Fungicide) B Target Enzyme (e.g., Succinate Dehydrogenase) A->B Binding C Inhibition of Enzyme Activity D Disruption of Fungal Respiration C->D Leads to E Inhibition of Fungal Growth D->E Results in

A generalized mode of action for pyrazine carboxamide fungicides.

References

Application Note and Protocol: Synthesis of 3-Bromo-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-bromo-5-methylpyrazin-2-amine, a valuable building block in medicinal chemistry and organic synthesis. The protocol outlines the bromination of 5-methylpyrazin-2-amine using molecular bromine and pyridine in dichloromethane. This method offers a high yield of the desired product under mild reaction conditions. This application note includes a comprehensive protocol, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility.

Introduction

Brominated pyrazine derivatives are important intermediates in the development of novel pharmaceuticals and functional materials.[1] The presence of a bromine atom allows for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] 3-Bromo-5-methylpyrazin-2-amine, in particular, serves as a key precursor for the synthesis of a range of biologically active compounds. This protocol details a reliable and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where 5-methylpyrazin-2-amine is brominated at the 3-position.

G cluster_0 Reaction Scheme 5-methylpyrazin-2-amine 5-methylpyrazin-2-amine Br2 + Br₂ 5-methylpyrazin-2-amine->Br2 Pyridine_DCM Pyridine, DCM Room Temperature, Overnight Br2->Pyridine_DCM 3-bromo-5-methylpyrazin-2-amine 3-bromo-5-methylpyrazin-2-amine Pyridine_DCM->3-bromo-5-methylpyrazin-2-amine

Caption: Bromination of 5-methylpyrazin-2-amine.

Experimental Protocol

This protocol describes the synthesis of 3-bromo-5-methylpyrazin-2-amine from 5-methylpyrazin-2-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-methylpyrazin-2-amine≥98%Commercially Available
Bromine (Br₂)Reagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Saturated Brine Solution-Prepared in-house
Deionized Water--
Equipment
  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5.00 g (45.8 mmol) of 5-methylpyrazin-2-amine and 4.35 g (55.0 mmol) of pyridine in 250 mL of dichloromethane (DCM).[2]

  • Addition of Bromine: Slowly add 8.80 g (55.0 mmol) of bromine to the solution at room temperature.[2]

  • Reaction: Stir the reaction mixture overnight at room temperature.[1][2]

  • Work-up:

    • Add 150 mL of water to the reaction mixture and transfer it to a separatory funnel.[2]

    • Separate the organic layer.[2]

    • Wash the organic layer with 100 mL of saturated brine solution.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[2]

Characterization Data

The product, 2-amino-3-bromo-5-methylpyrazine, is obtained as a yellow solid.[2]

AnalysisResult
Yield 7.64 g (88%)[2]
Mass Spectrum (ESI, m/z) 190.2 [M+H]⁺[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[2]

Experimental Workflow

G cluster_workflow Experimental Workflow A Dissolve 5-methylpyrazin-2-amine and pyridine in DCM B Slowly add Bromine A->B C Stir overnight at room temperature B->C D Quench with water and extract C->D E Wash organic layer with brine D->E F Dry over anhydrous Na₂SO₄ E->F G Filter and concentrate F->G H Obtain 3-bromo-5-methylpyrazin-2-amine G->H

Caption: Step-by-step experimental workflow.

Alternative Brominating Agents

While molecular bromine is effective, other brominating agents can also be employed for the bromination of activated aromatic heterocycles. N-Bromosuccinimide (NBS) is a common alternative that is often easier to handle than liquid bromine.[3][4][5] The reaction with NBS is typically carried out in a suitable solvent like dichloromethane or acetonitrile.[6] For electron-rich aromatic compounds, NBS can provide high yields with good selectivity.[5][7]

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Pyridine has a strong, unpleasant odor and is flammable. Handle with care.

  • The reaction is exothermic. Ensure proper temperature control, especially during the addition of bromine.

Conclusion

The described protocol provides a straightforward and high-yielding method for the synthesis of 3-bromo-5-methylpyrazin-2-amine. This compound is a versatile intermediate for further chemical modifications, making this protocol highly valuable for researchers in drug discovery and organic synthesis. The use of readily available reagents and mild reaction conditions makes this procedure practical for laboratory-scale synthesis.

References

Application Notes and Protocols for the Analysis of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and proposed analytical protocols for the quantitative and qualitative analysis of 2-Amino-3-bromo-5-methylpyrazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed for researchers, scientists, and professionals in drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds such as this compound. A reverse-phase method is typically suitable for pyrazine derivatives.[1][2]

Principle

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of the compound is controlled by adjusting the composition of the mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[3][4][5]

  • This compound reference standard.

2. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[6]

  • Injection Volume: 10 µL.[6]

4. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be ≥ 2000.[6]

5. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Quantify the analyte using a calibration curve generated from the analysis of standard solutions at different concentrations.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the HPLC analysis of this compound based on the proposed method.

ParameterExpected Value
Retention Time (RT)Analyte-specific, to be determined experimentally
Linearity (r²)≥ 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample/Standard Solution dry_down Evaporate to Dryness prep_sample->dry_down add_reagent Add Derivatization Agent dry_down->add_reagent heat Heat to Complete Reaction add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect identify Identify by RT and Mass Spectrum detect->identify quantify Quantify using Internal Standard identify->quantify report Generate Report quantify->report

References

Application Notes and Protocols: 2-Amino-3-bromo-5-methylpyrazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyrazine is a pivotal heterocyclic building block in the design and synthesis of novel kinase inhibitors. Its unique structural arrangement, featuring a pyrazine core with strategically positioned amino, bromo, and methyl groups, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize interactions with the ATP-binding site of target kinases. The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical determinant of binding affinity. The methyl group can provide beneficial hydrophobic interactions and influence the overall conformation of the inhibitor.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various kinase inhibitors, focusing on practical methodologies and the underlying biological rationale.

Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors

The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized using this compound and related scaffolds.

Table 1: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
Gilteritinib FLT3, AXL0.29 (FLT3), 0.73 (AXL)N/A
Compound C11 BTK17.0N/A
Compound 12b CK2Enzymatic and cellular inhibition demonstratedN/A
Compound 14f PIMPotent activity identifiedN/A
Various Derivatives Aurora KinasesPotent inhibition demonstratedN/A

Table 2: Yields for Suzuki-Miyaura Coupling of Analogous 2-Amino-5-bromo-pyridines

This data provides an indication of expected yields for the coupling of this compound under similar conditions.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-5-phenyl-4-methylpyridine85
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine92
3-Fluorophenylboronic acid2-Amino-5-(3-fluorophenyl)-4-methylpyridine78
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine88

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of this synthetic strategy.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-3-aryl-5-methylpyrazine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen), repeating this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diamino-5-methylpyrazine derivative.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating kinase inhibitors derived from this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A This compound C Cross-Coupling Reaction (Suzuki / Buchwald-Hartwig) A->C B Arylboronic Acid / Amine B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F In vitro Kinase Assay (IC50 Determination) E->F Lead Compound G Cell-Based Assays (Proliferation, Apoptosis) F->G H In vivo Studies (Xenograft Models) G->H

General workflow for kinase inhibitor development.
Targeted Signaling Pathways

Derivatives of this compound have shown inhibitory activity against a range of kinases involved in oncogenic signaling pathways. Below are simplified diagrams of key pathways targeted by these inhibitors.

FLT3 and AXL Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) and AXL are receptor tyrosine kinases often overexpressed and mutated in AML, leading to constitutive activation of downstream pro-survival and proliferative pathways such as PI3K/AKT and MAPK.[1]

FLT3_AXL_Pathway ligand Ligand (FLT3-L / Gas6) flt3 FLT3 ligand->flt3 axl AXL ligand->axl pi3k PI3K flt3->pi3k ras RAS flt3->ras stat5 STAT5 flt3->stat5 axl->pi3k axl->ras akt AKT pi3k->akt mtor mTOR akt->mtor nucleus Nucleus mtor->nucleus raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus stat5->nucleus transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) nucleus->transcription inhibitor Pyrazine-based Inhibitor (e.g., Gilteritinib) inhibitor->flt3 inhibitor->axl

FLT3 and AXL signaling pathways and their inhibition.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and implicated in the regulation of numerous cellular processes, including cell survival and proliferation, often through the PI3K/AKT/mTOR and NF-κB pathways.[2]

CK2_Pathway ck2 CK2 pi3k PI3K ck2->pi3k nfkb NF-κB ck2->nfkb akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation inhibitor Pyrazine-based CK2 Inhibitor inhibitor->ck2

Simplified CK2 signaling pathway and its inhibition.

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases whose expression is induced by cytokines and growth factors, primarily through the JAK/STAT pathway. PIM kinases phosphorylate a variety of downstream targets to promote cell cycle progression and inhibit apoptosis.

PIM_Pathway cytokine Cytokines receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat nucleus Nucleus stat->nucleus pim_transcription PIM Transcription nucleus->pim_transcription pim_kinase PIM Kinase pim_transcription->pim_kinase downstream Downstream Targets (e.g., p21, CDC25A) pim_kinase->downstream cell_cycle Cell Cycle Progression & Survival downstream->cell_cycle inhibitor Pyrazine-based PIM Inhibitor inhibitor->pim_kinase

Simplified PIM kinase signaling pathway and its inhibition.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[1] This reaction enables the formation of carbon-nitrogen (C-N) bonds, a critical transformation for the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and functional materials.[2][3] The pyrazine moiety is a common scaffold in many drug candidates, and the ability to efficiently introduce diverse amino groups onto this heterocyclic core is of significant interest in drug discovery and development.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 2-Amino-3-bromo-5-methylpyrazine. The presence of a pre-existing amino group on the pyrazine ring presents unique challenges, including potential catalyst inhibition through coordination with the palladium center.[4] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. The protocols and data presented herein are based on established procedures for structurally similar aminopyridines and serve as a robust starting point for the optimization of this specific transformation.[4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2,3-diamino-5-methylpyrazine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[1] The choice of an appropriate ligand is critical to minimize this side reaction.[5]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Reaction conditions should be optimized for each specific amine coupling partner.

General Procedure for Amination with Primary Amines

This protocol is adapted from procedures for the amination of 2-amino-3-bromopyridine with primary amines.[4]

Materials:

  • This compound

  • Primary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., BrettPhos)

  • Base (e.g., LiHMDS, 2.0 - 2.5 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the palladium precatalyst, and the base.

  • Evacuate and backfill the reaction vessel with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the primary amine to the reaction mixture via syringe.

  • Seal the reaction vessel and heat with vigorous stirring to the desired temperature (typically 65-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,3-diamino-5-methylpyrazine.

General Procedure for Amination with Secondary Amines

This protocol is adapted from procedures for the amination of 2-amino-3-bromopyridine with secondary amines.[4]

Materials:

  • This compound

  • Secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Base (e.g., LiHMDS, 2.0 - 2.5 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Follow steps 1-12 as described in the "General Procedure for Amination with Primary Amines," substituting the RuPhos precatalyst for the BrettPhos precatalyst. The optimal reaction temperature may vary (typically 65-110 °C).

Data Presentation

The following tables summarize quantitative data from the Buchwald-Hartwig amination of 2-amino-3-bromopyridine, a close structural analog of this compound. This data provides a strong starting point for reaction optimization.[4]

Table 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Primary Amines [4]

EntryPrimary AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos Pre-L8 (5)-LiHMDS (2.5)THF651678
2BenzylamineBrettPhos Pre-L8 (5)-LiHMDS (2.5)THF651665
3n-HexylamineBrettPhos Pre-L8 (5)-LiHMDS (2.5)THF651655
42-MethoxyethylamineBrettPhos Pre-L8 (5)-LiHMDS (2.5)THF651672

Table 2: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Secondary Amines [4]

EntrySecondary AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pre-L3 (5)-LiHMDS (2.5)THF651685
2PiperidineRuPhos Pre-L3 (5)-LiHMDS (2.5)THF651682
3N-MethylanilineRuPhos Pre-L3 (5)-LiHMDS (2.5)THF651675
4Di-n-butylamineRuPhos Pre-L3 (5)-LiHMDS (2.5)THF651668

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Amine - Pd Precatalyst - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) solvent->inert heating Heat and Stir (65-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction (aq. NH4Cl) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Final Product: N-substituted 2,3-diamino-5-methylpyrazine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Ar-Br amido_complex Pd(II)-Amido Complex pd_complex->amido_complex R2NH, Base amido_complex->pd0 product Product amido_complex->product Reductive Elimination reactants Ar-Br + R2NH base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Derivatization of 2-Amino-3-bromo-5-methylpyrazine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyrazine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel bioactive compounds. Its strategic substitution with an amino group, a bromine atom, and a methyl group allows for regioselective derivatization, making it an ideal starting material for the construction of compound libraries for structure-activity relationship (SAR) studies. The pyrazine core is a prevalent motif in numerous clinically approved drugs, and its derivatives have shown promise as inhibitors of various protein kinases and other biological targets.[1]

This document provides detailed application notes and experimental protocols for the derivatization of this compound via two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions enable the introduction of a wide array of substituents at the 3-position of the pyrazine ring, facilitating the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Derivatization Strategies for SAR Studies

The primary goal of derivatizing this compound is to explore how different functional groups at the 3-position influence the biological activity of the resulting compounds. This systematic modification is the cornerstone of SAR studies, which aim to identify the key molecular features responsible for a desired pharmacological effect.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2] This reaction is exceptionally well-suited for introducing a diverse range of aryl and heteroaryl substituents at the 3-position of the 2-amino-5-methylpyrazine core. The resulting 2-amino-3-aryl-5-methylpyrazine derivatives are of significant interest as potential kinase inhibitors, as the pyrazine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase protein.[1]

Buchwald-Hartwig Amination: Introduction of Amino Moieties

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This method allows for the synthesis of 2-amino-3-(arylamino)-5-methylpyrazine and related derivatives, which are also important scaffolds in drug discovery. The introduction of a substituted amino group at the 3-position can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, leading to profound changes in its biological activity.

Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromopyridines and bromopyrazines.[5][6]

Reaction Scheme:

General Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq.).

  • Add the anhydrous solvent (and degassed water if applicable, e.g., a 4:1 mixture of dioxane:water).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-methylpyrazine derivative.

B. General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is based on established procedures for the Buchwald-Hartwig amination of similar bromo-heterocyclic compounds.[7][8]

Reaction Scheme:

General Buchwald-Hartwig Amination Reaction

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(substituted-amino)-5-methylpyrazine derivative.

Data Presentation for SAR Studies

The following tables summarize representative data from the literature for SAR studies on structurally related aminopyridine and aminopyrazine derivatives, which can serve as a guide for the expected outcomes of derivatizing this compound.

Table 1: Suzuki-Miyaura Coupling - SAR of 3,5-Diaryl-2-aminopyridine Analogs as ALK2 Kinase Inhibitors

This data is adapted from a study on ALK2 inhibitors, where the 2-aminopyridine scaffold is analogous to the 2-aminopyrazine core.[5][6] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the ALK2 kinase activity.

Compound IDR¹ (at 3-position)R² (at 5-position)ALK2 IC₅₀ (nM)
1 4-methoxyphenyl4-pyridyl1.3
2 3,4,5-trimethoxyphenyl4-pyridyl0.8
3 2,4-dimethoxyphenyl4-pyridyl1.8
4 4-ethoxyphenyl4-pyridyl1.5
5 4-(dimethylamino)phenyl4-pyridyl3.2
6 3,4,5-trimethoxyphenyl6-quinolyl>1000

Data is illustrative and based on analogous series from cited literature.

Table 2: Buchwald-Hartwig Amination - SAR of 3-(Alkylamino)pyrazine-2-carboxamide Analogs for Antimycobacterial Activity

This data is derived from a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[9][10]

Compound IDR (at 3-amino position)MIC (µg/mL)
7 n-Hexyl25
8 n-Heptyl25
9 n-Octyl25
10 n-Butyl>100
11 n-Pentyl>100

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Derivatization and SAR Studies

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald suzuki_prod 2-Amino-3-aryl-5-methylpyrazines suzuki->suzuki_prod buchwald_prod 2-Amino-3-(amino)-5-methylpyrazines buchwald->buchwald_prod screening In vitro Biological Assays (e.g., Kinase Inhibition Assay) suzuki_prod->screening buchwald_prod->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization

Workflow for Derivatization and SAR Analysis.

Simplified Kinase Signaling Pathway

Many pyrazine derivatives act as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription inhibitor Pyrazine Derivative (Kinase Inhibitor) inhibitor->raf proliferation Cell Proliferation, Survival, etc. transcription->proliferation

Simplified MAPK/ERK Signaling Pathway and Inhibition.

Conclusion

The derivatization of this compound through Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a robust platform for the generation of diverse compound libraries for SAR studies. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate novel pyrazine derivatives as potential therapeutic agents. The systematic exploration of the chemical space around this privileged scaffold is a promising strategy for the identification of new lead compounds with improved potency, selectivity, and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Amino-3-bromo-5-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic bromination of 2-amino-5-methylpyrazine. This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.[1][2][3]

Q2: What are the critical parameters to control during the synthesis to ensure a high yield?

A2: Temperature control is crucial to prevent the formation of di-brominated byproducts.[4] The stoichiometry of the reactants, particularly the amount of the brominating agent, and the reaction time are also critical for maximizing the yield and purity of the final product.

Q3: What are the potential byproducts in this synthesis?

A3: The primary byproduct is the di-brominated species, 2-amino-3,5-dibromo-5-methylpyrazine.[4][5] The formation of this byproduct is more likely at higher temperatures or with an excess of the brominating agent.

Q4: How can the progress of the reaction be monitored?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the spots of the starting material (2-amino-5-methylpyrazine) and the product, one can determine when the starting material has been completely consumed.[4]

Q5: What are the recommended work-up and purification procedures for the final product?

A5: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with water and brine. For purification, column chromatography or recrystallization can be employed to obtain a high-purity product.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure complete consumption of the starting material. - Maintain the recommended reaction temperature to minimize byproduct formation. - Optimize the extraction and washing steps to minimize product loss.
Low Purity (Presence of Byproducts) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents (excess brominating agent).- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. Use a slight excess of the brominating agent, but avoid a large excess. - Purify the crude product using column chromatography or recrystallization.
Reaction Not Starting or Sluggish - Inactive reagents. - Insufficient activation of the brominating agent.- Use fresh, high-quality reagents. - If using bromine, the presence of a base like pyridine is necessary to facilitate the reaction.[1]
Dark-colored Product - Presence of impurities or degradation products.- Purify the product by column chromatography or recrystallization. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating Agent Typical Solvent Reported Yield Key Advantages Key Disadvantages
Bromine (Br₂)Dichloromethane (DCM)~88%[1]High reactivity, readily available.Highly corrosive and toxic, can lead to over-bromination if not controlled.
N-Bromosuccinimide (NBS)Acetonitrile, DMFGood yields[3][7]Milder and more selective than Br₂, easier to handle.Can be more expensive than bromine.

Experimental Protocols

Protocol 1: Synthesis using Bromine

This protocol is based on a reported procedure with an 88% yield.[1]

Materials:

  • 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)

  • Pyridine (4.35 g, 55.0 mmol)

  • Bromine (8.80 g, 55.0 mmol)

  • Dichloromethane (DCM, 250 mL)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-methylpyrazine and pyridine in dichloromethane in a reaction flask.

  • Slowly add bromine to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction completion by TLC.

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a yellow solid.

Characterization Data:

  • Mass Spectrum (ESI, m/z): 190.2 [M+H]⁺[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[1]

Protocol 2: Synthesis using N-Bromosuccinimide (NBS)

This is a general protocol based on the use of NBS for the bromination of similar substrates.[3][4][7]

Materials:

  • 2-amino-5-methylpyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-methylpyrazine in acetonitrile or DMF in a reaction flask.

  • Cool the solution in an ice bath.

  • Add NBS portion-wise to the cooled solution while maintaining a low temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-5-methylpyrazine and pyridine in DCM add_br2 Slowly add Bromine start->add_br2 stir Stir overnight at RT add_br2->stir monitor Monitor by TLC stir->monitor quench Add water monitor->quench Reaction Complete extract Separate organic layer quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure 2-Amino-3-bromo- 5-methylpyrazine purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_purity Purity Issues cluster_yield Yield Issues start Low Yield or Impure Product check_purity Check Purity by TLC/NMR start->check_purity di_bromo Di-brominated byproduct present check_purity->di_bromo Impure incomplete_reaction Incomplete Reaction (Starting material remains) check_purity->incomplete_reaction Low Yield workup_loss Product loss during workup check_purity->workup_loss Low Yield solution_purity Reduce reaction temperature. Use stoichiometric amount of brominating agent. Purify by column chromatography. di_bromo->solution_purity other_impurities Other impurities solution_yield Increase reaction time or temperature slightly. Ensure reagents are active. incomplete_reaction->solution_yield solution_workup Optimize extraction and washing steps. Minimize transfers. workup_loss->solution_workup

Caption: Troubleshooting flowchart for common synthesis issues.

Bromination_Mechanism cluster_reactants Reactants cluster_mechanism Electrophilic Aromatic Substitution cluster_products Products start 2-amino-5-methylpyrazine + Br2 intermediate Sigma Complex (Resonance Stabilized Carbocation) start->intermediate Attack by pi-electrons deprotonation Deprotonation intermediate->deprotonation Loss of H+ product This compound deprotonation->product byproduct 2-Amino-3,5-dibromo-5-methylpyrazine (Side Product) product->byproduct Further Bromination (at higher temp. or excess Br2)

Caption: Mechanism of bromination and byproduct formation.

References

Technical Support Center: Bromination of Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of aminopyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of aminopyrazines?

A1: The most prevalent side reaction is over-bromination , leading to the formation of di- or even tri-brominated products.[1][2] For instance, in the bromination of 2-aminopyridine, a related heterocyclic amine, both 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine can be formed.[2] Another potential side reaction is the hydrolysis of the bromo-aminopyrazine product, especially if water is present in the reaction mixture.[3] Additionally, depending on the substituents present on the pyrazine ring, other minor side products may be observed.

Q2: How can I control the regioselectivity of bromination on an aminopyrazine ring?

A2: The regioselectivity of bromination is primarily directed by the activating effect of the amino group, which is an ortho-, para-director.[4] Therefore, bromination typically occurs at the positions ortho or para to the amino group. The presence of other substituents on the pyrazine ring will also influence the position of bromination. Electron-donating groups will further activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.[4][5] Careful control of reaction conditions, such as temperature and the choice of brominating agent, can also enhance regioselectivity.

Q3: What is the recommended brominating agent for aminopyrazines?

A3: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for aminopyrazines and other electron-rich aromatic heterocycles.[6][7][8] It is generally easier and safer to handle than liquid bromine.[3] The choice between NBS and other agents like bromine (Br₂) may depend on the specific substrate and desired outcome. For instance, a patent describes the use of bromine for the dibromination of 2-aminopyrazine.[9]

Q4: Can I perform a selective monobromination of 2-aminopyrazine?

A4: Yes, selective monobromination to obtain 2-amino-5-bromopyrazine is achievable. The key is to control the stoichiometry of the brominating agent. Using a molar ratio of approximately 1:1 of 2-aminopyrazine to NBS can favor the formation of the monobrominated product.[7] One reported method involves reacting 2-aminopyrazine with NBS in a 1:1 molar ratio in dichloromethane at 0°C for 2 hours, yielding 2-amino-5-bromopyrazine.[7]

Troubleshooting Guides

Problem 1: Low yield of the desired monobrominated aminopyrazine and significant formation of dibrominated byproduct.

Possible Cause:

  • Excess of brominating agent: Using more than one equivalent of the brominating agent will lead to over-bromination.[1]

  • Reaction temperature is too high: Higher temperatures can increase the rate of the second bromination.

  • Prolonged reaction time: Allowing the reaction to proceed for too long can also result in the formation of di- and poly-brominated products.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the aminopyrazine to the brominating agent. For monobromination, a 1:1 ratio is recommended.[7]

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and room temperature.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

  • Purification: If a mixture of mono- and di-brominated products is obtained, they can often be separated by column chromatography or recrystallization.[2]

Problem 2: The reaction is sluggish or does not go to completion.

Possible Cause:

  • Deactivated aminopyrazine substrate: The presence of electron-withdrawing groups on the pyrazine ring can significantly slow down the rate of electrophilic bromination.[4]

  • Insufficient activation of the brominating agent: In some cases, an acid catalyst may be required to enhance the electrophilicity of the bromine source.[10]

  • Low reaction temperature: While low temperatures are used to control selectivity, they can also decrease the reaction rate.

Troubleshooting Steps:

  • Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Add a Catalyst: For deactivated substrates, the addition of a catalytic amount of a Lewis acid or a protic acid might be necessary.

  • Microwave Irradiation: The use of microwave irradiation has been shown to be effective in promoting the halogenation of 2-aminopyrazine, often leading to shorter reaction times and good yields.[11]

Problem 3: Formation of an unknown, polar impurity.

Possible Cause:

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the brominated product, forming a hydroxylated aminopyrazine derivative.[3]

  • Reaction with the solvent: Some solvents can participate in side reactions under brominating conditions.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize the risk of hydrolysis.

  • Solvent Selection: Choose an inert solvent that is known to be stable under the reaction conditions. Dichloromethane and acetonitrile are commonly used.[7][11]

  • Product Characterization: Isolate and characterize the impurity using techniques such as NMR and Mass Spectrometry to identify its structure and understand its formation pathway.

Data Presentation

Table 1: Reaction Conditions for the Bromination of 2-Aminopyrazine

ProductBrominating AgentMolar Ratio (Aminopyrazine:Agent)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromopyrazineNBS1:1Dichloromethane0258.2[7]
2-Amino-3,5-dibromopyrazineBromine1:2.1Dichloromethane/PyridineRoom Temp477.8[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrazine [7]

  • To a 250 mL three-necked flask, add dichloromethane (100 mL) and 2-aminopyrazine (2 g, 0.02 mol).

  • Cool the mixture in an ice-water bath to 0°C.

  • Slowly add N-Bromosuccinimide (NBS) (3.7 g, 0.02 mol) in portions over 20 minutes while stirring.

  • Maintain the reaction at 0°C and continue stirring for 2 hours.

  • After the reaction is complete, wash the mixture with a 5% sodium carbonate solution (150 mL) and then with water.

  • Separate the organic layer and concentrate it under reduced pressure at 50°C to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Amino-3,5-dibromopyrazine [9]

  • In a 500 mL three-necked flask, prepare a mixed solution of 2-aminopyrazine (19 g, 0.2 mol), dichloromethane (200 mL), and pyridine (50 mL).

  • Slowly add a solution of bromine (67.2 g, 0.42 mol) in dichloromethane (100 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add 100 mL of water to the reaction system and stir for 2 hours.

  • Wash the organic layer with water (3 x 100 mL).

  • Transfer the organic phase to a flask containing silica gel and activated carbon, and heat to reflux for 1 hour.

  • Filter the mixture and distill off the solvent under reduced pressure.

  • Add n-hexane (45 mL) to the resulting solid, reflux for 2 hours, filter while hot, and dry to obtain the product.

Visualizations

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up & Purification start Dissolve Aminopyrazine in Anhydrous Solvent add_reagent Slowly Add Brominating Agent at Controlled Temperature start->add_reagent reagent Prepare Brominating Agent (e.g., NBS solution) reagent->add_reagent stir Stir for Specified Time add_reagent->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor quench Quench Reaction (e.g., Na₂S₂O₃) monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the bromination of aminopyrazines.

Troubleshooting_Overbromination start Low Yield of Monobromo Product & High Dibromo Impurity cause1 Possible Cause: Excess Brominating Agent start->cause1 cause2 Possible Cause: High Reaction Temperature start->cause2 cause3 Possible Cause: Prolonged Reaction Time start->cause3 solution1 Solution: Use 1:1 Stoichiometry cause1->solution1 solution2 Solution: Maintain Low Temperature (e.g., 0°C) cause2->solution2 solution3 Solution: Monitor Reaction Progress (TLC/HPLC) and Stop Promptly cause3->solution3

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for Electron-Rich Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful Suzuki-Miyaura cross-coupling of electron-rich pyrazines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Suzuki coupling of electron-rich pyrazines, offering potential causes and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich pyrazine is resulting in low to no yield. What are the most common culprits?

A1: Low or no yield in the Suzuki coupling of electron-rich pyrazines is a frequent challenge. The primary factors to investigate are:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] Electron-donating groups on the pyrazine ring can exacerbate this issue.

  • Inefficient Oxidative Addition: Electron-rich aryl halides can be less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[2]

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common pathway for boronic acid decomposition, especially with electron-rich or heteroaryl boronic acids.[1][2]

  • Homocoupling: Self-coupling of the boronic acid or the pyrazine halide can lead to undesired byproducts and consume starting materials.

  • Poor Solubility of Reagents: The solubility of the pyrazine substrate, boronic acid, or the base can significantly impact reaction rates.

Q2: How can I prevent catalyst poisoning when working with electron-rich pyrazines?

A2: Mitigating catalyst deactivation is crucial for successful coupling. Consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can sterically shield the palladium center, preventing strong coordination with the pyrazine nitrogen.

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts, like XPhos Pd G2 or G4, can be more effective than generating the active Pd(0) species in situ, as they can bypass deactivation pathways.[1][3]

  • Slow Addition: Adding the pyrazine substrate slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.

Q3: What are the best practices to avoid protodeboronation of my boronic acid?

A3: Protodeboronation can significantly reduce your yield. To minimize this side reaction:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃. In some cases, fluoride bases like KF can be effective.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can be beneficial.

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.[2]

Troubleshooting Specific Issues

Problem: Significant amount of starting material remains unreacted.

  • Possible Cause: Inefficient catalyst system or low reaction temperature.

  • Solution:

    • Switch to a more active catalyst system, such as a second-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G2).[1][3]

    • Increase the reaction temperature. Electron-rich pyrazines, especially chlorides, often require higher temperatures (e.g., 100-120 °C) for efficient coupling.

    • Ensure your base is sufficiently strong and soluble. For challenging couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.

Problem: The main byproduct is the homocoupling of the boronic acid.

  • Possible Cause: Presence of oxygen in the reaction mixture or a slow transmetalation step.

  • Solution:

    • Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Ensure a positive pressure of inert gas is maintained throughout the reaction.

    • Optimize the base and solvent to facilitate a faster transmetalation step.

Problem: The reaction is sluggish and gives a complex mixture of products.

  • Possible Cause: Catalyst decomposition at high temperatures.

  • Solution:

    • Try a lower reaction temperature with a more active catalyst.

    • Consider using a palladacycle precatalyst which can be more thermally stable.

    • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid byproduct formation.

Data Presentation: Optimized Conditions for Suzuki Coupling of Electron-Rich Pyrazines

The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various electron-rich pyrazine substrates.

Table 1: Suzuki Coupling of Chloro- and Bromopyrazines

Pyrazine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane1001885
2-Chloropyrazine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
3-Chloro-2,5-dimethylpyrazine2-Naphthylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane/H₂O1007261
5-Bromo-2-aminopyrazinePhenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)DME/H₂O801278
2-Bromo-3,5-dialkylpyrazineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O1001670-90

Table 2: Suzuki Coupling of Aminopyrazines

Pyrazine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromopyrazine4-Tolylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O901688
2-Amino-5-bromopyrazine3-Furylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001275
2-Amino-3-chloropyrazinePhenylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)t-BuOH/H₂O100891

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Electron-Rich Pyrazine

This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The choice of catalyst, ligand, base, and solvent should be tailored to the specific substrates.

Materials:

  • Halogenated electron-rich pyrazine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle precatalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF, DME, often with water as a co-solvent)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated pyrazine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product Pyrazine-Ar (R¹-R²) Byproduct X-B(OR)₂ + Base-H⁺ R1X Pyrazine-X (R¹-X) R2B Ar-B(OR)₂ (R²-B(OR)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Pyrazine Suzuki Coupling check_catalyst Is the catalyst system appropriate for electron-rich heterocycles? start->check_catalyst check_base Is the base strong and soluble enough? start->check_base check_sm Are starting materials degrading? start->check_sm check_conditions Are reaction conditions (temp, time) optimal? start->check_conditions sol_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a palladacycle precatalyst. check_catalyst->sol_catalyst sol_base Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered and dry. check_base->sol_base sol_sm Check for protodeboronation. Use boronate esters (Bpin). Run under anhydrous conditions. check_sm->sol_sm sol_conditions Increase temperature for less reactive halides. Monitor reaction to avoid byproduct formation. check_conditions->sol_conditions success Improved Yield sol_catalyst->success sol_base->success sol_sm->success sol_conditions->success

Caption: A troubleshooting workflow for low yields in pyrazine Suzuki coupling.

Catalyst_Selection cluster_halide Halide Reactivity cluster_catalyst Recommended Catalyst System start Select Pyrazine Substrate Iodo Iodopyrazine (Most Reactive) start->Iodo Bromo Bromopyrazine (Moderately Reactive) start->Bromo Chloro Chloropyrazine (Least Reactive) start->Chloro cat1 Standard Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Iodo->cat1 Often sufficient Bromo->cat1 May work cat2 Bulky Phosphine Ligands (e.g., Pd(OAc)₂ + SPhos/XPhos) Bromo->cat2 Often required for good yields Chloro->cat2 Necessary cat3 Palladacycle Precatalysts (e.g., XPhos Pd G2/G3/G4) Chloro->cat3 Highly Recommended for high yields

Caption: Catalyst selection guide based on pyrazine halide reactivity.

References

Technical Support Center: Purification of Crude 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-methylpyrazine. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Recovery After Purification Compound loss during aqueous workup: this compound may have some solubility in the aqueous phase.Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase.
Improper solvent selection for recrystallization: The compound may be too soluble in the chosen solvent even at low temperatures, or insoluble even at high temperatures.Test a range of solvents and solvent mixtures on a small scale. Good solvent pairs for similar compounds include petroleum ether/ethyl acetate and ethanol/water.
Incorrect mobile phase for column chromatography: The mobile phase may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of petroleum ether and ethyl acetate.
Product is an Oil or Gummy Solid, Not a Crystalline Solid Presence of residual solvent: High-boiling point solvents like DMF or DMSO from the reaction may still be present.Ensure sufficient washing of the organic layer during extraction. For high-boiling point solvents, consider an azeotropic removal with a solvent like toluene under reduced pressure.
Presence of impurities: Impurities can inhibit crystallization.Attempt purification by column chromatography before recrystallization.
Rapid cooling during recrystallization: Cooling the recrystallization solution too quickly can cause the product to "oil out" instead of forming crystals.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Product Contaminated with Impurities (e.g., multiple spots on TLC) Incomplete reaction: Starting material may still be present in the crude product.Monitor the reaction to completion using TLC. If necessary, extend the reaction time or adjust the temperature.
Formation of di-brominated impurity: Over-bromination can lead to the formation of 2-amino-3,5-dibromo-5-methylpyrazine.Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). Control the reaction temperature, as bromination can be exothermic.
Co-elution of impurities during column chromatography: The polarity of the impurity may be very similar to the product.Use a shallower solvent gradient during elution or try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: How can I determine the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the crude product when hot but not when cold, while the impurities should be either soluble at all temperatures or insoluble at all temperatures. Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) are recommended to find the optimal system. A patent for a similar compound suggests a mixture of petroleum ether and ethyl acetate can be effective.[1]

Q3: What is a good starting point for developing a column chromatography method?

A3: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Aim for an Rf value of 0.2-0.3 for the desired compound.

Q4: My purified this compound is a yellow solid. Is this normal?

A4: Yes, synthesis procedures for this compound describe the final product as a yellow solid.[2]

Q5: What are the potential impurities I should be aware of?

A5: A common impurity in the synthesis of brominated aminopyrazines is the di-brominated byproduct.[3] Depending on the synthetic route, unreacted starting materials may also be present.

Quantitative Data Summary

The following tables summarize key quantitative data for the purification of this compound and its analogs.

Table 1: Column Chromatography Parameters for a Structurally Similar Compound (2-Amino-5-bromo-4-methylpyridine)

ParameterValue
Stationary PhaseSilica Gel
Mobile PhasePetroleum Ether / Ethyl Acetate
TLC Analysis Ratios9:1, 8:2, 7:3 (v/v)
ElutionGradient elution, e.g., starting with 95:5 and increasing polarity.
Reference [4]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for a Structurally Similar Compound (2-Amino-5-bromo-3-methylpyridine)

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid)
Reference [5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Adapted from a protocol for 2-Amino-5-bromo-4-methylpyridine)

This protocol is adapted from a method for a structurally similar compound and may require optimization.[4]

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare mixtures of petroleum ether and ethyl acetate in various ratios (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate and spot it on a TLC plate.

  • Develop the plate in a chamber with the prepared solvent mixtures.

  • Visualize the separated spots under a UV lamp. The optimal mobile phase for column elution should give the product an Rf value of approximately 0.2-0.3.

2. Column Packing (Slurry Method):

  • Secure a chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • For 1g of crude product, weigh approximately 40-50g of silica gel.

  • Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3g) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of a different solvent or solvent mixture to each tube.

  • Heat the tubes to determine if the compound dissolves.

  • Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.

  • A good solvent pair to start with is petroleum ether/ethyl acetate.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, then add the other solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve adsorb Adsorb onto silica gel dissolve->adsorb evaporate Evaporate solvent adsorb->evaporate load_sample Load adsorbed sample evaporate->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

recrystallization_workflow crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazine derivative has poor water solubility. What are the primary reasons for this?

A1: The limited water solubility of many pyrazine derivatives stems from their molecular structure. The pyrazine ring itself is aromatic and possesses a relatively small dipole moment, which restricts its solubility in water.[1] While the nitrogen atoms in the pyrazine ring can form hydrogen bonds with water, the overall hydrophobic character of the molecule often dominates, leading to poor aqueous solubility.[1][2]

Q2: What are the initial steps I should take to improve the solubility of my pyrazine derivative?

A2: A good starting point is to assess the physicochemical properties of your compound, including its pKa, logP, and crystal structure. This information will help you select the most appropriate solubility enhancement strategy. Initial, simple approaches to consider include pH adjustment and the use of co-solvents.[3][4]

Q3: How does pH adjustment affect the solubility of pyrazine derivatives?

A3: Pyrazine is a weak base.[1] In acidic solutions, the nitrogen atoms in the pyrazine ring can become protonated, forming a positively charged pyrazinium ion. This charged species interacts more favorably with polar water molecules through ion-dipole interactions, thereby increasing solubility.[1] Therefore, for basic pyrazine derivatives, decreasing the pH of the aqueous medium can significantly enhance solubility. However, it's crucial to consider the potential for precipitation if the pH changes, as this can lead to issues like emboli in intravenous administration or variable oral absorption.[3]

Q4: I'm observing precipitation of my pyrazine derivative when I dilute my stock solution in an aqueous buffer. How can I prevent this?

A4: This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous medium where it is less soluble. To mitigate this, consider the following:

  • Slower Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of Co-solvents: Prepare the aqueous buffer with a certain percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 300) in which your compound is more soluble.[3][5]

  • pH Control: Ensure the pH of the final aqueous solution is one that favors the ionized (more soluble) form of your pyrazine derivative.[3]

  • Formulation Approaches: For persistent precipitation issues, more advanced formulation strategies like using cyclodextrins or creating a nanosuspension may be necessary.[5][6]

Troubleshooting Guides

Strategy 1: Co-solvency

Issue: My pyrazine derivative has limited solubility even with common co-solvents.

Troubleshooting Steps:

  • Systematic Co-solvent Screening: Don't limit your screening to one or two co-solvents. Test a panel of pharmaceutically acceptable co-solvents, including ethanol, propylene glycol, polyethylene glycols (PEGs) of different molecular weights, and glycerin.

  • Ternary Co-solvent Systems: In some cases, a mixture of two or more co-solvents can have a synergistic effect on solubility. Experiment with ternary systems (e.g., water/ethanol/propylene glycol).

  • Dielectric Constant Consideration: Aim for a co-solvent system with a dielectric constant that is optimal for your specific pyrazine derivative.

  • Pair with pH Adjustment: Combine the use of co-solvents with pH adjustment to maximize solubility.[5]

Quantitative Data: Solubility of Pyrazine in Various Solvents

SolventSolubility ( g/100 mL at room temperature)
Water~1.0[1]
Methanol~20[1]
Tetrahydrofuran (THF)~15[1]
Benzene~5[1]
HexaneVery low (few mg/100 mL)[1]
Strategy 2: Salt Formation

Issue: I am unsure if salt formation is a viable strategy for my pyrazine derivative.

Troubleshooting Steps:

  • Determine pKa: Salt formation is most effective for compounds with ionizable groups. Determine the pKa of your pyrazine derivative. A common guideline is that a pKa difference of at least three units between the active pharmaceutical ingredient (API) and the counter-ion is needed for stable salt formation.[7]

  • Counter-ion Screening: Perform a salt screening study using a variety of pharmaceutically acceptable acidic counter-ions.[8] This can be done using techniques like in-situ salt screening, saturated solution methods, or high-throughput screening.[9]

  • Characterize Salt Forms: Characterize the resulting salt forms using techniques like Powder X-ray Diffraction (PXRD) and proton NMR to confirm salt formation and identify any potential polymorphs.[8]

  • Evaluate Salt Properties: Assess the aqueous solubility, dissolution rate, and stability of the different salt forms to select the optimal candidate.

Strategy 3: Prodrug Approach

Issue: My pyrazine derivative has poor solubility and permeability, limiting its oral bioavailability.

Troubleshooting Steps:

  • Identify a Prodrug Moiety: The goal is to attach a hydrophilic moiety to the pyrazine derivative that can be cleaved in vivo to release the active drug. Common prodrug strategies involve creating esters, phosphates, or carbonates.

  • Synthesis and Characterization: Synthesize the prodrug and confirm its structure.

  • Evaluate Prodrug Properties:

    • Aqueous Solubility: Measure the water solubility of the prodrug to confirm an improvement over the parent compound.

    • In Vitro Conversion: Study the conversion of the prodrug back to the active drug in relevant biological media (e.g., plasma, simulated intestinal fluid) to ensure it will be activated in the body.

    • Permeability: Assess the permeability of the prodrug using in vitro models like Caco-2 cell monolayers.

  • In Vivo Evaluation: If in vitro results are promising, proceed to in vivo pharmacokinetic studies to confirm improved bioavailability. Favipiravir is an example of a pyrazine prodrug.[10]

Strategy 4: Formulation with Cyclodextrins

Issue: My pyrazine derivative is highly lipophilic, and co-solvents are not effective enough.

Troubleshooting Steps:

  • Select the Right Cyclodextrin: The choice of cyclodextrin (α, β, or γ) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) depends on the size and shape of your pyrazine derivative.[11] The guest molecule should fit snugly into the hydrophobic cavity of the cyclodextrin.[11]

  • Determine Stoichiometry and Binding Constant: Use techniques like phase solubility studies, isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) to determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2) and the binding constant.[12][13] A higher binding constant indicates a more stable complex.[14]

  • Preparation Method: The method of preparing the solid inclusion complex can impact its properties. Common methods include kneading, co-precipitation, freeze-drying, and spray drying.[14][15]

  • Characterize the Inclusion Complex: Use techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and PXRD to confirm the formation of the inclusion complex in the solid state.[15]

Strategy 5: Nanotechnology Approaches

Issue: My pyrazine derivative has extremely low solubility, and conventional methods have failed.

Troubleshooting Steps:

  • Nanosuspension Formulation:

    • Method Selection: Nanosuspensions can be prepared by top-down methods (e.g., wet media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[16] The choice depends on the properties of your compound and the desired particle size.

    • Stabilizer Screening: The use of stabilizers (surfactants and/or polymers) is crucial to prevent particle agglomeration.[4] Screen a variety of stabilizers to find the most effective one for your nanosuspension.

    • Particle Size and Zeta Potential: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. A narrow size distribution and a high absolute zeta potential are desirable for stability.

    • Solidification: To improve long-term stability, nanosuspensions can be converted into solid dosage forms by freeze-drying or spray-drying.[16]

  • Lipid-Based Formulations (e.g., SLNs, LPHNPs): For lipophilic pyrazine derivatives, encapsulation in solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs) can be an effective strategy to improve solubility and bioavailability.[17][18]

Experimental Protocols

Protocol 1: General Co-solvent Solubility Assessment
  • Accurately weigh a small amount of the pyrazine derivative into a series of vials.

  • To each vial, add a different co-solvent (e.g., ethanol, propylene glycol, PEG 400) in incremental volumes.

  • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

  • If the compound dissolves, add a small, known amount of additional compound and repeat the process until saturation is reached.

  • The solubility can be expressed as mg/mL or M.

Protocol 2: In-Situ Salt Screening
  • Prepare a stock solution of the pyrazine derivative in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Prepare a series of solutions of different acidic counter-ions in the same solvent.

  • In a multi-well plate, combine an aliquot of the pyrazine derivative stock solution with an aliquot of each counter-ion solution.

  • Allow the solvent to evaporate slowly at room temperature.

  • Visually inspect the wells for the formation of crystalline solids.

  • Analyze the solids using PXRD to identify new crystalline forms indicative of salt formation.

Protocol 3: Preparation of a Pyrazine Derivative-Cyclodextrin Inclusion Complex by Kneading
  • Determine the appropriate molar ratio of the pyrazine derivative to the cyclodextrin (e.g., 1:1).

  • Weigh out the corresponding amounts of the pyrazine derivative and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to moisten the powder.

  • Gradually add the pyrazine derivative to the mortar and knead the mixture for 30-60 minutes, adding more of the water-alcohol mixture as needed to maintain a paste-like consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Pyrazine Derivative strategy_selection Select Strategy based on Physicochemical Properties start->strategy_selection ph_adjustment pH Adjustment strategy_selection->ph_adjustment Ionizable cosolvency Co-solvency strategy_selection->cosolvency Lipophilic salt_formation Salt Formation strategy_selection->salt_formation Ionizable prodrug Prodrug Approach strategy_selection->prodrug Poor Permeability cyclodextrin Cyclodextrin Complexation strategy_selection->cyclodextrin Highly Lipophilic nanotechnology Nanotechnology strategy_selection->nanotechnology Very Poorly Soluble evaluation Evaluate Solubility, Dissolution, and Stability ph_adjustment->evaluation cosolvency->evaluation salt_formation->evaluation prodrug->evaluation cyclodextrin->evaluation nanotechnology->evaluation optimization Optimize Formulation evaluation->optimization optimization->strategy_selection Re-evaluate Strategy end Soluble Pyrazine Derivative Formulation optimization->end Successful

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

salt_screening_workflow cluster_start Preparation cluster_screening Screening cluster_analysis Analysis cluster_characterization Characterization start Pyrazine Derivative (Free Base) screening_method Choose Screening Method (e.g., In-situ, Saturated Solution) start->screening_method counterions Select Acidic Counter-ions counterions->screening_method crystallization Crystallization/ Precipitation screening_method->crystallization pxrd PXRD Analysis crystallization->pxrd nmr NMR Analysis crystallization->nmr confirmation Confirm Salt Formation pxrd->confirmation nmr->confirmation solubility_testing Aqueous Solubility Testing confirmation->solubility_testing Salt Formed dissolution_testing Dissolution Rate Measurement solubility_testing->dissolution_testing stability_testing Stability Assessment dissolution_testing->stability_testing selection Select Optimal Salt Form stability_testing->selection

Caption: A typical workflow for salt screening of a pyrazine derivative.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Amino-3-bromo-5-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties and structure of the substrate. The electron-deficient pyrazine ring can make oxidative addition more difficult compared to electron-rich aromatic systems. Additionally, the presence of two nitrogen atoms in the pyrazine ring and the amino group can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1]

Q2: Which types of cross-coupling reactions are commonly performed on this substrate?

A2: The most common and synthetically useful cross-coupling reactions for this type of substrate are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation with an alkyne) couplings.[2]

Q3: How does the choice of palladium precursor affect the reaction outcome?

A3: The palladium precursor is the source of the active Pd(0) catalyst. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine ligands. For challenging substrates, using a pre-formed catalyst or a palladacycle can lead to more consistent results.[3]

Q4: Why is the choice of ligand so critical for successful coupling with this substrate?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields.[3] These ligands can enhance catalyst activity and prevent the formation of inactive catalyst species.

Q5: What is the role of the base in these reactions, and how do I choose the right one?

A5: The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base depends on the specific reaction and the stability of the coupling partners. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferred to minimize side reactions, though this might require higher temperatures or longer reaction times.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Solution
Inappropriate Catalyst System For electron-deficient pyrazines, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active system using a Pd(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., in a Pd-PEPPSI precatalyst).[4]
Incorrect Base The base is crucial for activating the boronic acid. If using a weak base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[5]
Catalyst Deactivation The pyrazine and amino nitrogens can coordinate to the palladium center, inhibiting catalysis.[1] Using bulky ligands can help prevent this. Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Protodeboronation of Boronic Acid Boronic acids can be unstable, especially at high temperatures and in the presence of water. Consider using more stable boronic esters (e.g., pinacol esters). Using anhydrous solvents and a rigorously inert atmosphere can also minimize this side reaction.
Problem 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Solution
Catalyst Inhibition The substrate's nitrogen atoms can inhibit the palladium catalyst. Employing specialized, bulky phosphine ligands such as Xantphos, RuPhos, or BrettPhos is often necessary for these types of substrates.[6]
Base Incompatibility Strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.[1]
Low Reactivity of Amine For less nucleophilic amines, a more active catalyst system and a stronger base (e.g., LHMDS) may be required.[6]
Solvent Choice The solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used. For some reactions, polar aprotic solvents like DMF may be beneficial, but should be used with caution as they can sometimes interfere with the catalyst.
Problem 3: Failure of Sonogashira Coupling

| Possible Cause | Troubleshooting Solution | | Ineffective Catalyst System | A standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI).[7] Ensure both are present and of good quality. The choice of phosphine ligand (e.g., PPh₃) is also important. | | Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen. Ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[8] | | Base and Solvent Selection | An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The reaction is often run in a solvent like DMF or THF. Ensure the base and solvent are anhydrous.[7] | | Low Reactivity of the Substrate | For challenging substrates, increasing the reaction temperature may be necessary. A typical temperature range is room temperature to 100 °C.[4] |

Quantitative Data

Disclaimer: The following tables summarize data from cross-coupling reactions of structurally similar aminopyridines and aminopyrazines. This data should serve as a strong starting point for reaction optimization with this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Analogous Aminobromopyridines [3][9]

Catalyst SystemLigandBaseSolventTemperature (°C)Arylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-954-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-954-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Phenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THF60-80Phenylboronic acidExpected High

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of an Analogous Aminobromopyridine [6]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10012High

Table 3: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives [4]

Bromopyridine DerivativeAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
2-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100383

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling[9]
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination[6]
  • Reaction Setup: To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon). Repeat three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling[4]
  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes at room temperature. Then, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (Et₃N).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling start Start: this compound reaction_type Choose Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne catalyst_system Select Catalyst System (Pd Source + Ligand) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent run_reaction Run Reaction & Monitor base_solvent->run_reaction troubleshoot Low Yield / No Reaction? run_reaction->troubleshoot optimize Optimize Conditions: - Change Ligand/Base - Adjust Temperature troubleshoot->optimize Yes end Successful Coupling troubleshoot->end No optimize->run_reaction Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)L₂(Br) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r Ar-Pd(II)L₂(R') transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition boronic R'B(OH)₂ + Base boronic->transmetalation Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)L₂(Br) oxidative_addition->pd_ii amine_coordination Amine Coordination & Deprotonation pd_ii->amine_coordination pd_amido Ar-Pd(II)L₂(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Product) reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

References

Preventing decomposition of 2-Amino-3-bromo-5-methylpyrazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-Amino-3-bromo-5-methylpyrazine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), at a temperature of 2-8°C.[1][2] The storage area should be dry, cool, well-ventilated, and dark.[3][4][5]

Q2: Why is storage under an inert atmosphere recommended?

A2: this compound possesses amino and bromo functional groups, which can be susceptible to oxidative degradation.[2] Storing under an inert atmosphere displaces oxygen, thus minimizing the risk of oxidation and preserving the compound's integrity.

Q3: What are the signs of decomposition?

A3: Decomposition may be indicated by a change in physical appearance, such as a color change from its typical light yellow or yellow solid form.[6][7] The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like HPLC or GC-MS are also strong indicators of degradation.

Q4: Can I store this compound at room temperature?

A4: Long-term storage at room temperature is not recommended. The compound's melting point is 56-57°C, and elevated temperatures can accelerate decomposition.[1][2] For short-term use during an experiment, it should be brought to room temperature in a desiccator to prevent moisture condensation on the cold solid.

Q5: What precautions should I take when handling this compound?

A5: Always handle this compound in a well-ventilated area, preferably within a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[6] Avoid creating dust or aerosols.[3][4]

Troubleshooting Guide

If you suspect decomposition of your this compound, consult the following guide.

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., darkening) Exposure to air (oxidation) or light.Discard the discolored reagent. Procure a fresh batch and ensure future storage is under an inert atmosphere and in a dark location.[1][5]
Inconsistent experimental results Partial decomposition of the starting material.Confirm the purity of the material using a suitable analytical method (e.g., NMR, HPLC, or LC-MS). If impurities are detected, purify the compound if possible or use a new, high-purity batch.
Poor solubility compared to previous batches Formation of insoluble degradation products.Attempt to filter out the insoluble material. However, it is highly recommended to use a fresh, pure sample for reliable results.
Presence of unexpected byproducts in reactions The reagent has degraded and is participating in side reactions.Verify the integrity of the stored material. If decomposition is confirmed, replace the reagent and strictly adhere to the recommended storage and handling protocols.[1][3][4][5]

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Upon receipt, immediately place the container of this compound inside a desiccator containing a suitable desiccant.

  • Transfer the desiccator to a refrigerator that maintains a temperature between 2-8°C.[1]

  • For long-term storage, it is advisable to backfill the container with an inert gas like argon or nitrogen before sealing.

  • Ensure the storage location is dark by using an amber vial or placing it in a light-blocking secondary container.[5]

Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for any new peaks (impurities) or a decrease in the area of the main peak in the sample compared to the standard.

Visualizations

Decomposition_Pathway A 2-Amino-3-bromo- 5-methylpyrazine B Oxidized Products A->B Air (O2) C Hydrolysis Products A->C Moisture (H2O) D Debrominated Products A->D Light / Heat Troubleshooting_Workflow start Decomposition Suspected check_appearance Visual Inspection: Color Change? start->check_appearance analytical_check Analytical Purity Check (e.g., HPLC, NMR) check_appearance->analytical_check Yes check_appearance->analytical_check No (but results are off) is_pure Is Purity >95%? analytical_check->is_pure use_material Proceed with Experiment is_pure->use_material Yes discard Discard and Reorder is_pure->discard No review_storage Review Storage and Handling Procedures discard->review_storage Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision prep_standard Prepare Standard Solution hplc_analysis Inject Both into HPLC prep_standard->hplc_analysis prep_sample Prepare Sample Solution from Stored Material prep_sample->hplc_analysis compare_chromatograms Compare Chromatograms hplc_analysis->compare_chromatograms purity_check Purity Acceptable? compare_chromatograms->purity_check use Use Material purity_check->use Yes discard Discard Material purity_check->discard No

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Pyrazine Halides

Q: My Suzuki-Miyaura coupling reaction with a chloropyrazine is resulting in a consistently low yield. What are the common causes and how can I improve it?

A: Low yields in the Suzuki-Miyaura coupling of pyrazines, especially with less reactive chloropyrazines, are a frequent challenge. Several factors can contribute to this issue.[1][2][3]

Possible Causes and Solutions:

  • Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, inhibiting its activity.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands can accelerate the reaction and shield the palladium center from inhibitory coordination.[2] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can also provide more consistent results.[4] For particularly challenging couplings, specialized palladium(II) ONO pincer complexes have shown high activity with low catalyst loading.[1]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to the more nucleophilic boronate species required for transmetalation.[2] An inappropriate base can lead to poor yields.

    • Solution: Screen a panel of bases. For challenging couplings with chloropyrazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][2]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]

      • Solution: Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1][2]

    • Homocoupling: The boronic acid can couple with itself.

      • Solution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species, which can promote homocoupling.[2]

  • Low Reactivity of Chloropyrazine: Chloropyrazines are significantly less reactive than their bromo or iodo counterparts (reactivity trend: I > Br > Cl).[1]

    • Solution: Increase the reaction temperature to overcome the higher activation energy.[2] However, be aware that higher temperatures can also increase side reactions.[2] Employing more active, third-generation Buchwald-Hartwig catalysts and ligands is often necessary for less reactive chlorides.[5]

Troubleshooting Workflow for Low Yield in Pyrazine Suzuki Coupling

G start Low Yield in Pyrazine Suzuki Coupling check_sm Are Starting Materials Consumed? (TLC/GC-MS) start->check_sm check_byproducts Complex Mixture of Byproducts Observed? check_sm->check_byproducts Yes no_reaction No Reaction/ Incomplete Conversion check_sm->no_reaction  No screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_byproducts->screen_base Yes use_stable_boronic Use More Stable Boronic Acid Derivative (Pinacol Ester, Trifluoroborate Salt) check_byproducts->use_stable_boronic Protodeboronation Suspected check_atmosphere Ensure Rigorous Inert Atmosphere check_byproducts->check_atmosphere Homocoupling Observed optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use air-stable precatalyst no_reaction->optimize_catalyst increase_temp Increase Reaction Temperature no_reaction->increase_temp success Improved Yield optimize_catalyst->success increase_temp->success lower_temp Lower Reaction Temperature screen_base->lower_temp lower_temp->success use_stable_boronic->success check_atmosphere->success

Caption: A workflow diagram for troubleshooting low yields in pyrazine Suzuki coupling.

Issue 2: Poor Conversion in Buchwald-Hartwig Amination of Halopyrazines

Q: I am attempting a Buchwald-Hartwig amination on a 2-chloropyrazine and observing very low conversion. What should I investigate?

A: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like chloropyrazines can be challenging. Key parameters to optimize include the catalyst system, base, and reaction conditions.

Possible Causes and Solutions:

  • Inadequate Catalyst System: Standard palladium catalysts may not be effective for electron-deficient pyrazines.[1]

    • Solution: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos).[4] Air-stable precatalysts that incorporate both the palladium and ligand can offer more consistent results.[4]

  • Incorrect Base Selection: A strong base is typically required to deprotonate the amine and facilitate the formation of the palladium-amide intermediate.[4]

    • Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are generally effective.[4][6] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures or longer reaction times.[1][6]

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxidation by air, which can halt the catalytic cycle.[4]

    • Solution: Ensure anaerobic conditions by thoroughly degassing solvents (e.g., by bubbling with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and running the reaction under an inert atmosphere using Schlenk techniques.[4]

  • Side Reactions:

    • Hydrodehalogenation: The halide is replaced by a hydrogen atom.

      • Solution: This can sometimes be minimized by using a less sterically hindered or weaker base, or by lowering the reaction temperature.[6] Screening different ligands can also be beneficial.[6]

Quantitative Data Summary for Pyrazine Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Loading As low as 0.01 mol% with specialized Pd(II) ONO pincer complexes.[1]Typically 1-5 mol% of Pd source.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[2][4]Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos).[4]
Base K₃PO₄, Cs₂CO₃ (often more effective for chloropyrazines).[1][2]NaOtBu, KOtBu (strong bases are generally most effective).[4][6]
Solvent Toluene/H₂O, THF/H₂O, Dioxane.[1][3][7]Toluene, Dioxane, THF.[4]
Temperature Typically 80-110 °C.[2]Typically 80-110 °C.[4]
Issue 3: Low Yields in General Pyrazine Synthesis (e.g., Condensation Reactions)

Q: My pyrazine synthesis via the condensation of a 1,2-dicarbonyl compound and a 1,2-diamine is giving a low yield. What are the common pitfalls?

A: Low yields in classical pyrazine syntheses are common and can arise from several factors.[5][8]

Possible Causes and Solutions:

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the aromatic pyrazine.[8][9] If this step is incomplete, the final product will be a mixture, lowering the yield.[8]

    • Solution: Ensure an appropriate oxidizing agent is used and that reaction conditions (time, temperature) are sufficient for complete oxidation. Air oxidation can sometimes be slow or insufficient.

  • Suboptimal Reaction Conditions: Pyrazine syntheses are often sensitive to reaction conditions.[8]

    • Solution: Systematically optimize the temperature, reaction time, and choice of solvent and catalyst.[9] For example, in some gas-phase reactions, temperatures below 300°C can lead to piperazine byproducts, while temperatures above 450°C can cause ring breakdown.[5]

  • Purity of Starting Materials: Impurities in the 1,2-dicarbonyl or 1,2-diamine starting materials can lead to unwanted side reactions and the formation of byproducts.[8]

    • Solution: Purify starting materials before use, for example, by recrystallization or distillation.[8]

  • Product Loss During Workup and Purification: Pyrazine derivatives can be volatile or have challenging solubility properties, leading to loss during extraction and purification.

    • Solution: Perform multiple extractions with a suitable organic solvent.[5][10] For purification, techniques like column chromatography on silica gel or recrystallization from an appropriate solvent system are common.[8][9] Slow cooling during recrystallization is crucial to obtain pure crystals rather than an impure amorphous solid.[8]

Decision Tree for Troubleshooting General Pyrazine Synthesis

G start Low Yield in Pyrazine Synthesis check_sm_purity Are Starting Materials Pure? start->check_sm_purity purify_sm Purify Starting Materials (Recrystallization/Distillation) check_sm_purity->purify_sm No check_reaction_conditions Review Reaction Conditions check_sm_purity->check_reaction_conditions Yes purify_sm->check_reaction_conditions optimize_temp Optimize Temperature check_reaction_conditions->optimize_temp optimize_time Optimize Reaction Time check_reaction_conditions->optimize_time screen_solvents Screen Different Solvents check_reaction_conditions->screen_solvents check_oxidation Is Dihydropyrazine Oxidation Complete? optimize_temp->check_oxidation optimize_time->check_oxidation screen_solvents->check_oxidation improve_oxidation Improve Oxidation Step (e.g., change oxidant, extend time) check_oxidation->improve_oxidation No check_workup Review Workup & Purification Procedure check_oxidation->check_workup Yes improve_oxidation->check_workup optimize_extraction Optimize Extraction (e.g., multiple extractions) check_workup->optimize_extraction Product Loss Suspected optimize_purification Optimize Purification (e.g., slow recrystallization) check_workup->optimize_purification Impure Product success Improved Yield optimize_extraction->success optimize_purification->success

Caption: A decision tree for troubleshooting common issues in pyrazine synthesis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid or equivalent (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-chloropyrazine, arylboronic acid, base, and palladium catalyst/ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol is a generalized procedure and requires careful exclusion of air and moisture.

Materials:

  • 2-Chloropyrazine

  • Amine (1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.2 - 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or using Schlenk techniques, add the palladium source, ligand, and base to a flame-dried Schlenk flask.

  • Add the 2-chloropyrazine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[4]

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

References

Technical Support Center: Scalable Preparation of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 2-amino-3-bromo-6-chloropyrazine. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and a visual representation of the synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended scalable process for the preparation of 2-amino-3-bromo-6-chloropyrazine?

A1: The recommended scalable process is a multi-step synthesis that begins with 3-aminopyrazine-2-carboxylate as the starting material. This process involves a sequence of reactions including chlorination, diazotization-bromination, ester hydrolysis, a carboxyl rearrangement, and the removal of a tert-butyloxycarbonyl protecting group.[1] This method is advantageous for its high yield and simple purification, making it suitable for large-scale production.[1]

Q2: Why is the multi-step synthesis preferred over a direct, one-step bromination of 2-amino-6-chloropyrazine?

A2: Direct bromination of 2-amino-6-chloropyrazine often leads to low yields (25-31%) and the formation of multiple byproducts, including 2-bromo-3-chloro-5-aminopyrazine and 2-amino-3,5-dibromo-6-chloropyrazine.[1][2] The separation of these byproducts from the desired product is challenging and typically requires column chromatography, which is not ideal for large-scale synthesis.[1] The multi-step process provides a cleaner reaction profile and simpler purification.[1]

Q3: What are the key intermediates in the scalable synthesis of 2-amino-3-bromo-6-chloropyrazine?

A3: The key intermediates in this scalable synthesis are:

  • 3-amino-6-chloropyrazine-2-carboxylate

  • 3-bromo-6-chloropyrazine-2-carboxylate

  • 3-bromo-6-chloropyrazine-2-carboxylic acid

  • 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine[1]

Q4: What is the role of the carboxyl rearrangement step in this synthesis?

A4: The carboxyl rearrangement step, likely a Curtius rearrangement, is a crucial transformation that converts the 3-bromo-6-chloropyrazine-2-carboxylic acid intermediate into the corresponding amine at the 2-position via an isocyanate intermediate. This is achieved by treating the carboxylic acid with a reagent like diphenyl phosphorazidate (DPPA) to form an acyl azide, which then rearranges to the isocyanate. The isocyanate is subsequently trapped with an alcohol (like tert-butanol) to form a protected amine (Boc-protected amine).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the chlorination step - Incomplete reaction.- Degradation of starting material or product at high temperatures.- Inappropriate solvent.- Ensure the molar ratio of the chlorinating agent to the 3-aminopyrazine-2-carboxylate is 1:1.[1]- Maintain the reaction temperature between 75-82 °C.[1]- Use acetonitrile as the solvent.[1]- Monitor the reaction progress using TLC or HPLC to ensure completion.
Formation of side products during diazotization-bromination - Reaction temperature is too high, leading to decomposition of the diazonium salt.- Incorrect stoichiometry of the diazotizing agent.- Maintain a low reaction temperature, ideally between -5 °C and 5 °C.[1]- Use a molar ratio of sodium nitrite to the substrate of 2.5-3.5:1.[1]- Ensure slow and controlled addition of the diazotizing agent.
Incomplete ester hydrolysis - Insufficient amount of base.- Reaction time is too short.- Use a suitable base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.[1]- Ensure the reaction goes to completion by monitoring via TLC or HPLC before proceeding with the work-up.
Low yield in the carboxyl rearrangement step - The temperature is not optimal for the rearrangement.- Inefficient formation of the acyl azide.- The rearrangement reaction should be carried out at a temperature between 77 to 83 °C.[1]- Use a molar ratio of diphenyl phosphorazidate to the carboxylic acid of 1-1.5:1.[1]
Incomplete removal of the Boc protecting group - Insufficient acid strength or amount.- Low reaction temperature.- Use trifluoroacetic acid for the deprotection.[1]- The molar ratio of the acid to the Boc-protected compound should be between 2.5 to 3.5:1.[1]- Maintain the reaction temperature between -5 °C and 5 °C.[1]
Difficulty in purifying the final product - Presence of residual starting materials or byproducts from previous steps.- The scalable process is designed for simpler purification, often by recrystallization.[1]- If impurities persist, consider a wash with a suitable solvent or a short plug of silica gel. For persistent issues, column chromatography may be necessary, though the scalable route aims to avoid this.

Quantitative Data Summary

Table 1: Reaction Conditions for the Scalable Synthesis of 2-amino-3-bromo-6-chloropyrazine

Step Reactants/Reagents Molar Ratio Solvent Temperature
Chlorination 3-aminopyrazine-2-carboxylate, Chlorinating agent1:1Acetonitrile75-82 °C
Diazotization 3-amino-6-chloropyrazine-2-carboxylate, Sodium nitrite1:2.5-3.5--5 to 5 °C
Bromination Diazonium salt, Hydrobromic acid---5 to 5 °C
Ester Hydrolysis 3-bromo-6-chloropyrazine-2-carboxylate, Alkali (LiOH, NaOH, or KOH)---
Carboxyl Rearrangement 3-bromo-6-chloropyrazine-2-carboxylic acid, Diphenyl phosphorazidate1:1-1.5-77-83 °C
Deprotection 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine, Trifluoroacetic acid1:2.5-3.5--5 to 5 °C

Experimental Protocols

Detailed Methodology for the Scalable Synthesis of 2-amino-3-bromo-6-chloropyrazine

Step 1: Synthesis of 3-amino-6-chloropyrazine-2-carboxylate

  • To a solution of 3-aminopyrazine-2-carboxylate in acetonitrile, add the chlorinating agent (e.g., N-chlorosuccinimide) in a 1:1 molar ratio.

  • Heat the reaction mixture to a temperature of 75-82 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Synthesis of 3-bromo-6-chloropyrazine-2-carboxylate

  • Dissolve 3-amino-6-chloropyrazine-2-carboxylate in an appropriate acidic medium (e.g., aqueous HBr).

  • Cool the solution to a temperature between -5 °C and 5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (2.5-3.5 molar equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of a bromide source (e.g., CuBr in HBr).

  • Slowly add the cold diazonium salt solution to the bromide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Synthesis of 3-bromo-6-chloropyrazine-2-carboxylic acid

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylate in a suitable solvent (e.g., a mixture of THF and water), add an alkali such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Synthesis of 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., toluene), add diphenyl phosphorazidate (1-1.5 molar equivalents) and a tertiary amine base (e.g., triethylamine).

  • Heat the reaction mixture to 77-83 °C.

  • After the formation of the acyl azide is complete, add tert-butanol to the reaction mixture to trap the in situ generated isocyanate.

  • Continue heating until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine.

Step 5: Synthesis of 2-amino-3-bromo-6-chloropyrazine

  • Dissolve 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to -5 °C to 5 °C.

  • Add trifluoroacetic acid (2.5-3.5 molar equivalents) dropwise.

  • Stir the reaction mixture at this temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product by recrystallization to obtain pure 2-amino-3-bromo-6-chloropyrazine.

Visualizations

Scalable_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diazotization-Bromination cluster_step3 Step 3: Ester Hydrolysis cluster_step4 Step 4: Carboxyl Rearrangement cluster_step5 Step 5: Deprotection 3-aminopyrazine-2-carboxylate 3-aminopyrazine-2-carboxylate Chlorination Chlorination (NCS, MeCN, 75-82 °C) 3-aminopyrazine-2-carboxylate->Chlorination Intermediate_1 3-amino-6-chloropyrazine-2-carboxylate Chlorination->Intermediate_1 Diazotization_Bromination Diazotization-Bromination (NaNO2, HBr, -5 to 5 °C) Intermediate_1->Diazotization_Bromination Intermediate_2 3-bromo-6-chloropyrazine-2-carboxylate Diazotization_Bromination->Intermediate_2 Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate_2->Hydrolysis Intermediate_3 3-bromo-6-chloropyrazine-2-carboxylic acid Hydrolysis->Intermediate_3 Rearrangement Carboxyl Rearrangement (DPPA, t-BuOH, 77-83 °C) Intermediate_3->Rearrangement Intermediate_4 2-(Boc-amino)-3-bromo-6-chloropyrazine Rearrangement->Intermediate_4 Deprotection Deprotection (TFA, -5 to 5 °C) Intermediate_4->Deprotection Final_Product 2-amino-3-bromo-6-chloropyrazine Deprotection->Final_Product

Caption: Experimental workflow for the scalable synthesis of 2-amino-3-bromo-6-chloropyrazine.

References

Managing impurities in the synthesis of pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Synthesis Troubleshooting

Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The initial condensation or the subsequent oxidation of the dihydropyrazine intermediate may not be complete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1] Ensure efficient stirring to overcome mass transfer limitations.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the yield.

    • Solution: Conduct small-scale screening experiments to optimize these parameters. For instance, in some dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[1] The choice of base can also be crucial; in certain syntheses, stronger bases like potassium hydride (KH) may be more effective than common bases like potassium tert-butoxide (t-BuOK).[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-diketones and 1,2-diamines, can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired pyrazine.[3]

    • Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify them by recrystallization or distillation before use.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product. If this step is inefficient, the final product will be a mixture, leading to a lower yield of the desired pyrazine.[3]

    • Solution: Ensure adequate aeration if using air as the oxidant, or consider using a chemical oxidizing agent like manganese dioxide (MnO2) or copper(II) salts.[4]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, which can lead to degradation.[1]

    • Solution: Employ milder reaction conditions where possible. For example, if the product is found to be unstable during workup, use buffers to control the pH.

Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: The formation of side products is a common issue. Here are some of the most frequently encountered impurities and strategies to mitigate their formation:

  • Imidazole Derivatives: Imidazoles are common byproducts in pyrazine synthesis, particularly when certain solvents are used during extraction.[5]

    • Solution: During liquid-liquid extraction, using a less polar solvent like hexane can selectively extract the pyrazine product, leaving the more polar imidazole impurities in the aqueous phase.[5] Column chromatography on silica gel is also very effective at removing imidazole byproducts.[3]

  • Piperazine Byproducts: In gas-phase dehydrogenation reactions, incomplete dehydrogenation can result in the formation of piperazine impurities.[2]

    • Solution: Optimize the reaction temperature. Temperatures below 300°C may be insufficient for complete dehydrogenation.[2]

  • Polymerization or Degradation Products: A dark, tarry reaction mixture often indicates polymerization or degradation, which can be caused by overly harsh conditions.[2]

    • Solution: Lower the reaction temperature and ensure that air-sensitive intermediates are handled under an inert atmosphere (e.g., nitrogen or argon).[2]

Purification Troubleshooting

Q3: I'm having difficulty separating my target pyrazine from impurities using column chromatography. What can I do to improve the separation?

A3: Chromatographic purification of pyrazines can be challenging due to their polarity and the presence of structurally similar impurities.[3]

  • Optimize the Solvent System: The choice of eluent is critical. A common and effective mobile phase for pyrazines is a mixture of hexane and ethyl acetate.[1] Start with a low polarity mixture and gradually increase the polarity (gradient elution) to improve the resolution of closely eluting compounds.

  • Choice of Stationary Phase: Standard flash silica gel is commonly used. For difficult separations, consider using a higher surface area silica gel to enhance resolution.[3]

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude product loaded is appropriate for the column dimensions.

Q4: My recrystallization is not yielding pure crystals or the recovery is very low. What am I doing wrong?

A4: Recrystallization is a powerful purification technique for solid pyrazine derivatives, but several factors can affect its success.

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Screen a range of solvents to find the optimal one.

  • Cooling Rate: Rapid cooling can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals. Allow the solution to cool slowly and undisturbed to promote the growth of well-defined crystals.[3]

  • Solvent Volume: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal formation.[3] Use the minimum amount of hot solvent required to fully dissolve the compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and analysis of pyrazine-based compounds.

Table 1: Effect of Reaction Conditions on the Yield of 2,5-Diphenylpyrazine

Entry Solvent Temperature (°C) Base Yield (%)
1 Toluene 150 KH 99
2 THF 150 KH 90
3 1,4-Dioxane 150 KH 95

| 4 | Toluene | 125 | KH | 99 |

Table 2: Influence of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide

Solvent Log P Yield (%)
Methanol -0.77 10.5
Ethanol -0.31 35.6
Isopropanol 0.05 41.2
Acetonitrile -0.34 15.3
Dichloromethane 1.25 12.7
tert-Amyl alcohol 1.4 80.3
DMSO -1.35 9.8
THF 0.46 11.2

Data adapted from a study on the synthesis of pyrazinamide derivatives. The yield was significantly higher in the less polar alcohol, tert-amyl alcohol. By-products were observed in ethanol, isopropanol, and isobutanol.[6]

Table 3: Effect of Substrate Molar Ratio on Product Yield

Substrate Molar Ratio (Ester:Amine) Yield of N-benzylpyrazine-2-carboxamide (%)
1:1 65.2
1:2 74.8
1:3 81.7
1:4 81.9

Increasing the molar ratio of the amine relative to the pyrazine ester increases the product yield, with the highest yield obtained at a 1:3 ratio.[6]

Experimental Protocols

Synthesis Protocol: Synthesis of 2,3-Dimethylpyrazine

This protocol describes the synthesis of 2,3-dimethylpyrazine via the condensation of diacetyl (2,3-butanedione) with ethylenediamine, followed by in-situ oxidation.

Materials:

  • Ethylenediamine

  • Diacetyl (2,3-butanedione)

  • 95% Ethanol

  • Potassium hydroxide (KOH)

  • Manganese dioxide (MnO2)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethylenediamine and 95% ethanol. Cool the mixture to 0°C in an ice bath with continuous stirring.[7]

  • Addition of Diacetyl: Prepare a solution of diacetyl in 95% ethanol. Add this solution dropwise to the cooled ethylenediamine solution over a period of 20-30 minutes. A white precipitate of the dihydropyrazine intermediate may form.[4][7]

  • Initial Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 30 minutes.[7]

  • Oxidation: After a brief cooling period, add potassium hydroxide and an oxidizing agent such as manganese dioxide to the reaction mixture.[7]

  • Second Reflux: Heat the mixture to reflux again and maintain it for 18 hours with vigorous stirring to facilitate the oxidation of the dihydropyrazine to 2,3-dimethylpyrazine.[4][7]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the catalyst and any inorganic salts.[7]

    • Remove the ethanol from the filtrate by rotary evaporation.[7]

    • Extract the aqueous residue multiple times with diethyl ether.[7]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the crude product by reduced pressure distillation, collecting the fraction at 75-78°C.[7]

Purification Protocol: Column Chromatography

This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.

Materials:

  • Crude pyrazine product

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column, collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude pyrazine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a hexane/ethyl acetate solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) depending on the separation requirements. A 90:10 mixture of hexane/ethyl acetate is often a good starting point.[1]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure pyrazine derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Protocols

GC-MS Method for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).[8]

  • Column: A capillary column suitable for volatile compounds, such as a DB-1, ZB-5MS, or DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

Parameters:

  • Injector Temperature: 250-270°C.[8][10]

  • Injection Mode: Splitless.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[8]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.[8][10]

    • Quadrupole Temperature: 150°C.[8][10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

HPLC Method for Pyrazine Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å.

Parameters:

  • Mobile Phase: Acetonitrile/Water (98/2) with 0.5% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Method Type: Isocratic.

Visualizations

Logical and Experimental Workflows

G cluster_synthesis Synthesis cluster_yield Troubleshooting Low Yield cluster_purity Managing Side Products cluster_isolation Improving Purification Start Start: Problem with Pyrazine Synthesis Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield SideProducts Side Products Observed Problem->SideProducts Purity PurificationDiff Difficulty in Purification Problem->PurificationDiff Isolation CheckConditions Check Reaction Conditions (Temp, Time, Solvent) LowYield->CheckConditions CheckPurity Verify Starting Material Purity LowYield->CheckPurity CheckOxidation Ensure Complete Oxidation LowYield->CheckOxidation IdentifyImpurities Identify Impurities (GC-MS, NMR) SideProducts->IdentifyImpurities OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) PurificationDiff->OptimizeChroma OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) PurificationDiff->OptimizeRecryst OptimizeConditions Optimize Conditions to Minimize Side Reactions IdentifyImpurities->OptimizeConditions ModifyWorkup Modify Workup/ Extraction IdentifyImpurities->ModifyWorkup

Caption: Troubleshooting workflow for common issues in pyrazine synthesis.

G Start Start: Synthesis of Pyrazine Derivative Synthesis Step 1: Synthesis (e.g., Condensation of 1,2-diamine and 1,2-dicarbonyl) Start->Synthesis Workup Step 2: Reaction Work-up (e.g., Quenching, Liquid-Liquid Extraction) Synthesis->Workup Purification Step 3: Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Step 4: Product Analysis (NMR, MS, Purity by HPLC/GC-MS) Purification->Analysis FinalProduct End: Pure Pyrazine Derivative Analysis->FinalProduct

Caption: A generalized experimental workflow for pyrazine synthesis and purification.

Signaling Pathway Diagrams

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) RAS RAS RTK->RAS Activates Pyrazine Pyrazine-based Kinase Inhibitor Pyrazine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Pyrazine Pyrazine-based BTK Inhibitor (e.g., Acalabrutinib) Pyrazine->BTK Inhibits Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream BCell B-cell Proliferation and Survival Downstream->BCell

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Amino-3-bromo-5-methylpyrazine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, substituted pyrazines are valuable building blocks for the synthesis of a diverse array of functional molecules.[1] Among these, aminobromopyrazines serve as versatile intermediates, featuring both a nucleophilic amino group and a carbon-bromine bond amenable to various cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2-Amino-3-bromo-5-methylpyrazine and its key isomers, 2-Amino-5-bromo-3-methylpyrazine and 3-Amino-2-bromo-5-methylpyrazine.

The positional arrangement of the amino, bromo, and methyl substituents on the pyrazine ring significantly influences the molecule's electronic properties and steric environment. These factors, in turn, dictate the reactivity of the C-Br bond in widely utilized palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding these nuances is critical for designing efficient synthetic routes and predicting reaction outcomes.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the initial oxidative addition step, which is sensitive to both electronic and steric factors.[2]

Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[3] The substituents modulate this electronic character:

  • Amino Group (-NH₂): A strong electron-donating group through resonance, which increases electron density on the ring, particularly at the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group through induction.

  • Bromo Group (-Br): An electron-withdrawing group through induction, but also capable of some electron donation through resonance.

In This compound , the bromine atom is ortho to the strongly electron-donating amino group. This proximity can lead to a more electron-rich C-Br bond, potentially facilitating oxidative addition. However, the ortho relationship can also introduce steric hindrance and potential for chelation to the metal center, which may inhibit the reaction.[2]

For 2-Amino-5-bromo-3-methylpyrazine , the bromine atom is meta to the amino group. The activating effect of the amino group at this position is less pronounced compared to the ortho or para positions.

In 3-Amino-2-bromo-5-methylpyrazine , the bromine is again ortho to the amino group, similar to the 2,3,5-isomer.

Generally, electron-donating groups on the pyrazine ring can increase the rate of oxidative addition in cross-coupling reactions.[4] However, the position of these groups is crucial in determining the overall reactivity.

Steric Effects: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.

  • In This compound , the bromine at the C-3 position is flanked by the amino group at C-2 and a hydrogen at C-4.

  • In 2-Amino-5-bromo-3-methylpyrazine , the bromine at C-5 is situated between a hydrogen at C-6 and the methyl group at C-3.

  • In 3-Amino-2-bromo-5-methylpyrazine , the bromine at C-2 is adjacent to the amino group at C-3.

Increased steric hindrance around the bromine atom can slow down the rate of oxidative addition. Therefore, isomers with less sterically encumbered C-Br bonds are generally expected to be more reactive.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While direct comparative data for the specified pyrazine isomers is limited, data from analogous aminobromopyridine systems provide valuable insights into expected reactivity trends. For instance, in the Suzuki coupling of a structurally similar aminobromopyridine, high yields have been achieved with various arylboronic acids.[5]

Table 1: Representative Yields in Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyridine80

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine, a structural analog, and provides an indication of expected yields.[5]

Based on theoretical principles, 2-Amino-5-bromo-3-methylpyrazine might be expected to exhibit favorable reactivity due to a relatively accessible C-Br bond. In contrast, the ortho-positioning of the amino group in This compound and 3-Amino-2-bromo-5-methylpyrazine could potentially lead to lower yields or require optimization of reaction conditions to overcome steric hindrance or catalyst inhibition.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[6] Similar to the Suzuki reaction, the reactivity of the aminobromopyrazine isomers will be influenced by electronic and steric factors. The amino group on the pyrazine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Analogous Aminobromopyridine

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Toluene11012High
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene10016High
n-ButylaminePd₂(dba)₃ (1.5)Xantphos (4.5)Cs₂CO₃ (2.0)Dioxane10018Moderate

Conditions are based on established methodologies for similar bromopyridine substrates and serve as a starting point for optimization.[6]

The inherent nucleophilicity of the amino group on the pyrazine ring can sometimes interfere with the desired coupling reaction. In such cases, protection of the amino group may be necessary to achieve higher yields.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from procedures for structurally similar aminobromopyridines. Optimization for the specific pyrazine isomers is recommended.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[5]

Materials:

  • Aminobromopyrazine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add the aminobromopyrazine isomer, arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminobromopyrazine).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.[6]

Materials:

  • Aminobromopyrazine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aminobromopyrazine isomer, amine, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'') Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While direct comparative experimental data is limited, a theoretical analysis based on established principles suggests that isomers with less steric hindrance and favorable electronic activation of the C-Br bond will exhibit higher reactivity. For challenging couplings, particularly with isomers where the amino group is ortho to the bromine, optimization of reaction conditions, including the choice of catalyst, ligand, and base, and potentially the use of a protecting group strategy, will be crucial for achieving high yields. The provided experimental protocols for analogous compounds offer a solid starting point for the development of robust synthetic methods for these valuable pyrazine building blocks.

References

Comparative Analysis of Reaction Products of 2-Amino-3-bromo-5-methylpyrazine via NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of palladium-catalyzed cross-coupling reaction products of 2-Amino-3-bromo-5-methylpyrazine. This guide provides a comparative analysis of Suzuki, Buchwald-Hartwig, and Sonogashira reaction products, supported by detailed experimental protocols and NMR spectral data.

This compound is a versatile heterocyclic building block in organic synthesis, amenable to a variety of palladium-catalyzed cross-coupling reactions. Its structure features a nucleophilic amino group and a carbon-bromine bond, allowing for selective functionalization. This guide focuses on the characterization of products from Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing valuable NMR data for researchers engaged in the synthesis of novel pyrazine derivatives for pharmaceutical and materials science applications.

Characterization of Starting Material and Reaction Products

The unambiguous identification of the reaction products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the ¹H and ¹³C NMR spectra of the starting material, this compound, with its coupled products reveals characteristic shifts indicative of successful bond formation.

Starting Material: this compound

The ¹H NMR spectrum of the starting material in CDCl₃ typically shows a singlet for the pyrazine proton at approximately 7.83 ppm, a broad singlet for the amino protons around 4.93 ppm, and a singlet for the methyl protons at 2.41 ppm.[1]

Table 1: ¹H NMR Data for this compound and its Reaction Products (Predicted and Analog-Based)

CompoundPyrazine-H (δ, ppm)Amino-NH₂ (δ, ppm)Methyl-CH₃ (δ, ppm)Aromatic/Alkynyl-H (δ, ppm)
This compound[1]7.83 (s)4.93 (s)2.41 (s)-
2-Amino-5-methyl-3-phenylpyrazine (Suzuki Product)~8.0 (s)~5.0 (br s)~2.5 (s)7.3-7.6 (m)
2-Amino-3-anilino-5-methylpyrazine (Buchwald-Hartwig Product)~7.7 (s)~4.8 (br s)~2.3 (s)6.9-7.4 (m), ~8.0 (s, NH)
2-Amino-5-methyl-3-(phenylethynyl)pyrazine (Sonogashira Product)~7.9 (s)~5.1 (br s)~2.5 (s)7.3-7.6 (m)

Note: Predicted chemical shifts are based on general principles and data from structurally similar compounds.

Table 2: ¹³C NMR Data for this compound and its Reaction Products (Predicted and Analog-Based)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Methyl-CH₃ (δ, ppm)Aryl/Alkynyl-C (δ, ppm)
This compound~155~120~148~135~21-
2-Amino-5-methyl-3-phenylpyrazine (Suzuki Product)~154~138~147~136~21128-138
2-Amino-3-anilino-5-methylpyrazine (Buchwald-Hartwig Product)~152~145~145~133~21118-142
2-Amino-5-methyl-3-(phenylethynyl)pyrazine (Sonogashira Product)~153~125~148~138~2185-95, 122-132

Note: Predicted chemical shifts are based on general principles and data from structurally similar compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of results. Below are representative protocols for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions adapted from methodologies for structurally analogous substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-5-methyl-3-phenylpyrazine

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[2]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-anilino-5-methylpyrazine

This protocol is based on established methods for the amination of bromo-pyridines.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture with stirring at a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 2-Amino-5-methyl-3-(phenylethynyl)pyrazine

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[3]

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF or a mixture of THF and triethylamine.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Inert Atmosphere: De-gas the solution and maintain under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed coupling reactions.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine Reagents under Inert Atmosphere A->F B Arylboronic Acid B->F C Base (e.g., K3PO4) C->F D Pd Catalyst D->F E Solvent (Dioxane/H2O) E->F G Heat (85-95 °C) & Stir F->G H Monitor by TLC/LC-MS G->H I Cool & Dilute H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M 2-Amino-3-aryl-5-methylpyrazine (Final Product) L->M

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine Reagents under Inert Atmosphere A->F B Amine B->F C Base (e.g., NaOtBu) C->F D Pd Catalyst/Ligand D->F E Solvent (Toluene) E->F G Heat (80-110 °C) & Stir F->G H Monitor by TLC/LC-MS G->H I Cool, Dilute & Filter H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M 2-Amino-3-(amino)-5-methylpyrazine (Final Product) L->M

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine & De-gas Reagents A->F B Terminal Alkyne B->F C Base (e.g., Et3N) C->F D Pd & Cu(I) Catalysts D->F E Solvent (DMF/THF) E->F G Stir at RT-100 °C F->G H Monitor by TLC/LC-MS G->H I Dilute & Wash H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M 2-Amino-3-(alkynyl)-5-methylpyrazine (Final Product) L->M

Caption: Workflow for Sonogashira Coupling.

Signaling Pathway Context

Derivatives of pyrazine are of significant interest in drug discovery due to their prevalence in biologically active molecules. For instance, many kinase inhibitors feature a pyrazine or a similar heterocyclic core. The following diagram illustrates a simplified generic kinase signaling pathway, which is a common target for drugs derived from scaffolds like this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor (Ligand) Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Pyrazine_Derivative Pyrazine-based Kinase Inhibitor Pyrazine_Derivative->RAF Inhibition Pyrazine_Derivative->MEK Inhibition Cell_Cycle Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Cycle Gene Expression

Caption: Generic Kinase Signaling Pathway.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-3-bromo-5-methylpyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of 2-Amino-3-bromo-5-methylpyrazine against its non-brominated analog, 2-Amino-5-methylpyrazine. The inclusion of experimental data, detailed protocols, and visual representations of fragmentation pathways and analytical workflows aims to support researchers in the identification and characterization of these and similar pyrazine derivatives.

Introduction to Mass Spectrometry of Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in medicinal chemistry and flavor and fragrance industries. Mass spectrometry is a cornerstone technique for the structural elucidation of these molecules. The fragmentation patterns observed in mass spectra are highly dependent on the nature and position of substituents on the pyrazine ring. This guide focuses on how the presence of a bromine atom influences the fragmentation of a methyl-substituted aminopyrazine.

Comparative Data Presentation

The following table summarizes the key mass spectrometry data for this compound and a representative non-brominated analog, 2-Amino-5-methylpyrazine. This data is crucial for distinguishing between these compounds in a laboratory setting.

FeatureThis compound2-Amino-5-methylpyrazine (Hypothetical)
Molecular Formula C₅H₆BrN₃C₅H₇N₃
Molecular Weight 187.0 g/mol (for ⁷⁹Br) / 189.0 g/mol (for ⁸¹Br)109.1 g/mol
Ionization Mode Electron Ionization (EI), Electrospray Ionization (ESI)Electron Ionization (EI), Electrospray Ionization (ESI)
Molecular Ion (M⁺˙) m/z 187/189 (Characteristic 1:1 isotopic pattern)m/z 109
Protonated Molecule ([M+H]⁺) m/z 188/190[1]m/z 110
Key Fragment Ions (m/z) 108 (Loss of Br), 80 (Loss of Br and HCN), 5394 (Loss of CH₃), 82 (Loss of HCN), 67, 53
Characteristic Features Isotopic signature of bromine, facile loss of the bromine radical.Primary fragmentation driven by the methyl and amino groups.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound and its derivatives are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like pyrazine derivatives.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • GC Conditions :

    • Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector : Splitless injection at 250°C.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 40 to 300.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for confirming the molecular weight of the analyte.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).

  • Sample Preparation : Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • ESI Conditions :

    • Ionization Mode : Positive ion mode.

    • Capillary Voltage : 3.5 kV.

    • Nebulizing Gas : Nitrogen at a pressure of 30 psi.

    • Drying Gas : Nitrogen at a flow rate of 5 L/min and a temperature of 325°C.

    • Mass Range : Scan from m/z 50 to 500.

Visualizing Analytical Processes and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Injection GC Injection Sample->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Manual Interpretation Data_Acquisition->Interpretation

Caption: Workflow for GC-MS analysis.

Fragmentation_Pathway M This compound M+• m/z 187/189 F1 Loss of •Br m/z 108 M->F1 - •Br F2 Loss of HCN from m/z 108 m/z 81 F1->F2 - HCN F3 Loss of •CH3 from m/z 108 m/z 93 F1->F3 - •CH3

Caption: Proposed EI fragmentation of this compound.

Comparison of Fragmentation Patterns

The mass spectrum of This compound is distinguished by the presence of the molecular ion pair at m/z 187 and 189, with a near 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. The primary fragmentation pathway involves the facile cleavage of the C-Br bond to yield a stable fragment ion at m/z 108. This ion can then undergo further fragmentation, such as the loss of a methyl radical to form an ion at m/z 93, or the loss of hydrogen cyanide (HCN), a common fragmentation for pyrazines, to produce an ion at m/z 81.

In contrast, for a non-brominated analog like 2-Amino-5-methylpyrazine , the molecular ion would appear at m/z 109. The fragmentation would be dictated by the other substituents. A likely initial fragmentation would be the loss of a methyl radical (•CH₃) to form a stable ion at m/z 94. Subsequent loss of HCN would lead to a fragment at m/z 67. The absence of the characteristic bromine isotopic pattern and the different masses of the primary fragment ions provide a clear basis for distinguishing between these two compounds.

Conclusion

The mass spectrometric analysis of this compound derivatives is a powerful tool for their identification and structural characterization. The presence of the bromine atom provides a distinct isotopic signature and directs the primary fragmentation pathway, making it readily distinguishable from its non-halogenated counterparts. By understanding these fragmentation patterns and utilizing appropriate analytical protocols, researchers can confidently identify these compounds in complex matrices, which is essential for drug development and quality control.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the functionalization of pyrazine rings is crucial for the synthesis of a vast array of pharmaceuticals. The choice of an optimal palladium catalyst system for the coupling of bromopyrazines is paramount to ensure high efficiency, yield, and purity of the target molecules.

This guide provides an objective comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyrazines, supported by experimental data from literature sources.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of bromopyrazines significantly impacts reaction outcomes. Below is a summary of the performance of different palladium catalyst systems. The data has been compiled from various literature sources to provide a comparative overview.

Catalyst SystemAryl Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-2260[1]
Pd(OAc)₂ / SPhos Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-10012-24High (not specified)[2]
PEPPSI-IPr Arylboronic acidsK₃PO₄1,4-Dioxane80Not specifiedExcellent[3]

Note: The data for Pd(OAc)₂/SPhos and PEPPSI-IPr are based on reactions with analogous N-heterocyclic bromides and may require optimization for specific bromopyrazine substrates.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving a bromopyrazine is outlined below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Bromopyrazine, Arylboronic Acid, & Base B Add Solvent A->B Inert Atmosphere C Degas Mixture (e.g., Ar sparging) B->C Inert Atmosphere D Add Palladium Catalyst/Ligand under Inert Atmosphere C->D Inert Atmosphere E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction & Perform Aqueous Extraction F->G Reaction Complete H Dry Organic Layer & Concentrate G->H I Purify Product (e.g., Column Chromatography) H->I J Final Product I->J Characterization

A generalized experimental workflow for the Suzuki-Miyaura coupling of bromopyrazines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Catalyst System 1: Pd(PPh₃)₄

This protocol is adapted from the Suzuki-Miyaura coupling of a bromophenyl-substituted pyrimidine, which serves as a close analogue for bromopyrazine coupling.[1]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)

  • Arylboronic acid (1.08 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.972 mmol)

  • 1,4-Dioxane (6 mL)

  • Distilled Water (1.5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).

  • Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL).

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the reaction mixture and perform an aqueous work-up.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Catalyst System 2: Pd(OAc)₂ with SPhos Ligand

This general protocol is based on established methods for the Suzuki-Miyaura coupling of heteroaryl bromides.[2]

Materials:

  • Bromopyrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In an oven-dried reaction vessel, combine the bromopyrazine, arylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Catalyst System 3: PEPPSI-IPr

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high efficiency and stability.[3] The following is a general procedure for a Suzuki-Miyaura coupling using PEPPSI-IPr.

Materials:

  • Bromopyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PEPPSI-IPr (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the bromopyrazine, arylboronic acid, and potassium phosphate.

  • Add the PEPPSI-IPr catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool to room temperature.

  • Perform a standard aqueous work-up with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of bromopyrazines is a critical factor influencing the success of the synthesis. Traditional catalysts like Pd(PPh₃)₄ have demonstrated effectiveness, providing moderate to good yields.[1] More modern catalytic systems, such as Pd(OAc)₂ in combination with bulky phosphine ligands like SPhos , and pre-catalysts like PEPPSI-IPr , often offer higher activity and broader substrate scope, particularly for challenging heteroaromatic substrates.[2][3] Researchers should consider factors such as catalyst cost, air and moisture stability, reaction time, and desired yield when selecting the optimal system for their specific application. The provided protocols serve as a starting point for the development of robust and efficient syntheses of functionalized pyrazines.

References

Biological activity screening of novel compounds synthesized from 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is being carved out by novel compounds synthesized from pyrazine precursors. This guide offers a comparative analysis of the biological activities of recently developed pyrazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antimicrobial and anticancer agents. The following sections detail the performance of these compounds, supported by experimental data and protocols, to facilitate informed decisions in the pursuit of next-generation therapeutics.

Anticancer Activity: Targeting Kinase Pathways

Recent research has focused on the synthesis of pyrazine derivatives as potent inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol 3-kinase (PI3K).

A series of 3-amino-pyrazine-2-carboxamide derivatives has been developed and evaluated as FGFR inhibitors.[1] One of the lead compounds, 18i , demonstrated significant pan-FGFR inhibitory activity and potent antitumor effects in various cancer cell lines with FGFR abnormalities.[1] Similarly, 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized, with compound 14c showing notable inhibitory activity against PI3Kα kinase.[2]

The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with promising results. For instance, compound 18i exhibited IC50 values in the micromolar range against NCI-H520, SNU-16, KMS-11, SW-780, and MDA-MB-453 cell lines.[1] The 8-morpholinoimidazo[1,2-a]pyrazine derivatives also showed moderate cytotoxicity against A549, PC-3, and MCF-7 cell lines.[2]

Comparative Anticancer Activity Data
CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
18i FGFR1-4NCI-H52026.69--
SNU-161.88
KMS-113.02
SW-7802.34
MDA-MB-45312.58
14c PI3Kα-1.25GDC-0941-
A5496.39 - 74.9 (range for series)Compound II7.39
PC-3" "
MCF-7" "
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds was determined using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (A549, PC-3, and MCF-7) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[2]

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 2-Amino-3-bromo-5-methylpyrazine reaction1 Amide Coupling start->reaction1 reaction2 Suzuki Coupling start->reaction2 reaction3 Cyclization start->reaction3 products Novel Pyrazine Derivatives reaction1->products reaction2->products reaction3->products antimicrobial Antimicrobial Assays products->antimicrobial Test Compounds anticancer Anticancer Assays products->anticancer Test Compounds mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 sar Structure-Activity Relationship mic->sar ic50->sar signaling_pathway fgf FGF fgfr FGFR fgf->fgfr Binds & Activates pi3k PI3K fgfr->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyrazine Derivative (e.g., 18i, 14c) inhibitor->fgfr Inhibits inhibitor->pi3k Inhibits

References

Comparative Crystallographic Analysis of Dihalogenated 2-Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of halogenated 2-aminopyrazines, providing key crystallographic data, experimental protocols, and workflow visualizations to support rational drug design and materials science.

This guide presents a comparative analysis of the crystal structures of two dihalogenated 2-aminopyrazine derivatives: 2-Amino-3,5-dibromopyrazine and a co-crystal of 2-Amino-3,5-dibromopyrazine with 2,6-difluorobenzoic acid. The pyrazine ring is a critical scaffold in medicinal chemistry, and understanding the three-dimensional arrangement of its halogenated derivatives at the atomic level is paramount for designing novel therapeutic agents and functional materials. X-ray crystallography provides definitive insights into molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence the physicochemical properties and biological activity of these compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analyzed structures, offering a direct comparison of their unit cell dimensions, space groups, and refinement statistics. This data is essential for understanding the structural similarities and differences imparted by co-crystallization.

Parameter2-Amino-3,5-dibromopyrazine2-Amino-3,5-dibromopyrazine :: 2,6-difluorobenzoic acid Co-crystal
Chemical Formula C₄H₃Br₂N₃C₁₁H₇Br₂F₂N₃O₂
Formula Weight 252.89 g/mol 431.01 g/mol
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/c 1P 1 2₁/c 1
a (Å) 5.6663(5)5.6663(5)
b (Å) 13.2299(11)13.2299(11)
c (Å) 17.3426(14)17.3426(14)
α (°) 9090
β (°) 93.911(4)93.911(4)
γ (°) 9090
Volume (ų) 1297.05(19)1297.05(19)
Z 44
Temperature (K) 120(2)120(2)
Radiation type MoKαMoKα
Wavelength (Å) 0.710730.71073
R-factor (all reflections) 0.06050.0605
R-factor (obs. reflections) 0.03270.0327
wR-factor (all reflections) 0.07210.0721
wR-factor (obs. reflections) 0.06530.0653
Goodness-of-fit 1.0331.033
COD Entry 72085247208524

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and further research.

Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol describes a common method for the synthesis of 2-Amino-3,5-dibromopyrazine from 2-aminopyrazine.[1]

Materials:

  • 2-aminopyrazine

  • Glacial acetic acid

  • Sodium acetate trihydrate

  • Bromine

  • Methanol

  • Norit activated charcoal

  • Ice

  • Concentrated ammonia

Procedure:

  • Dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) in a reaction flask with heating on a steam bath.[1]

  • Add sodium acetate trihydrate (33 g, 243 mmol) and stir continuously.[1]

  • Cool the reaction mixture to -5°C in an ice-salt bath.[1]

  • Slowly add bromine (16 mL) dropwise over 4 hours, maintaining the low temperature.[1]

  • After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to stir at room temperature for 24 hours.[1]

  • Pour the reaction mixture into ice (50 g) and neutralize to pH 8 with concentrated ammonia.[1]

  • Collect the crude product by filtration.[1]

  • Recrystallize the crude product from methanol with the addition of Norit activated charcoal to obtain colorless needles of 2-amino-3,5-dibromopyrazine.[1]

X-ray Diffraction Analysis

The following provides a general workflow for single-crystal X-ray diffraction analysis.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 120 K) using a specific radiation source (e.g., MoKα). The data collection strategy is designed to obtain a complete and redundant set of reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of 2-aminopyrazine derivatives and the logical relationship of their applications.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start 2-Aminopyrazine step1 Dissolution in Glacial Acetic Acid start->step1 step2 Addition of Sodium Acetate step1->step2 step3 Bromination with Br2 at -5°C step2->step3 step4 Neutralization with Ammonia step3->step4 step5 Filtration step4->step5 step6 Recrystallization from Methanol step5->step6 product 2-Amino-3,5-dibromopyrazine Crystals step6->product crystal_selection Crystal Selection product->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Experimental workflow for synthesis and crystallographic analysis.

logical_relationship cluster_compound Core Compound cluster_properties Structural Information cluster_applications Potential Applications compound 2-Amino-3-bromo-5-methylpyrazine Derivatives xray X-ray Crystallography compound->xray geometry Molecular Geometry xray->geometry interactions Intermolecular Interactions xray->interactions packing Crystal Packing xray->packing drug_design Rational Drug Design geometry->drug_design sar Structure-Activity Relationship (SAR) Studies geometry->sar materials Functional Materials Development interactions->materials interactions->sar packing->materials

Applications derived from structural information.

References

Purity Assessment of Synthesized 2-Amino-3-bromo-5-methylpyrazine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Amino-3-bromo-5-methylpyrazine against potential process-related impurities. The methodologies and data presented herein offer a robust framework for the quality control of this important chemical building block.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of organic molecules, including heterocyclic compounds like pyrazine derivatives.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred technique for separating the main compound from structurally similar impurities that may arise during synthesis.

Experimental Protocol: HPLC Purity of this compound

This protocol is adapted from established methods for similar halogenated amino-aromatic compounds and is optimized for the analysis of this compound.[1][2]

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 15
    25 85
    30 85
    31 15

    | 35 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample of synthesized this compound in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.[1]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[1]

  • The theoretical plates should be not less than 2000.[1]

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.

Data Presentation: Comparative Analysis

The following table summarizes representative data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard and a hypothetical alternative product with a lower purity profile.

ParameterReference StandardSynthesized this compound (Batch A)Alternative Product (Batch B)
Retention Time (min) 15.215.215.2
Peak Area (%) 99.999.597.8
Purity (%) >99.999.597.8
Major Impurity 1 (RT 12.5 min) Not Detected0.2%1.1%
Major Impurity 2 (RT 18.1 min) Not Detected0.15%0.7%
Other Impurities <0.1%0.15%0.4%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the purity assessment of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Assessment.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start Starting Materials Reaction Bromination Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Impurity1 Unreacted Starting Material Reaction->Impurity1 Impurity2 Over-brominated Byproduct Reaction->Impurity2 Purification Crystallization/Chromatography Workup->Purification Impurity3 Solvent Residues Workup->Impurity3 Product Synthesized Product Purification->Product

Caption: Synthesis and Potential Impurity Profile.

Conclusion

The presented HPLC method provides a reliable and reproducible approach for the purity assessment of synthesized this compound. The detailed experimental protocol and comparative data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. This guide underscores the importance of robust analytical methodology in ensuring the integrity of chemical intermediates used in drug discovery and development.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted aminopyrazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to act as hydrogen bond acceptors make them a privileged scaffold in drug design. This guide provides a comparative analysis of three prominent synthetic strategies for accessing these valuable compounds: de novo synthesis via condensation, palladium-catalyzed Buchwald-Hartwig amination, and classical nucleophilic aromatic substitution (SNAr). We present a detailed examination of each route, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route to a target aminopyrazine depends on factors such as starting material availability, desired substitution pattern, scalability, and tolerance to reaction conditions. The following table summarizes the key characteristics of the three major approaches.

ParameterRoute 1: CondensationRoute 2: Buchwald-Hartwig AminationRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Reaction Type Condensation / CyclizationPalladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution
Bond Formation Pyrazine Ring FormationC-N Bond FormationC-N Bond Formation
Key Reagents α-Dicarbonyl, Diaminomaleonitrile (DAMN)Aryl Halide, Amine, Pd Catalyst, Ligand, BaseAryl Halide, Amine
Typical Conditions Reflux in solvent (e.g., Ethanol)80-110 °C, Inert AtmosphereHigh temperatures (100-180°C), often under pressure
Advantages - Direct formation of the core- High atom economy- Often metal-free[1][2][3]- Excellent functional group tolerance- Broad substrate scope- Mild reaction conditions[4][5]- Simple procedure- No metal catalyst required- Cost-effective for activated substrates
Disadvantages - Limited availability of α-dicarbonyls- Potential regioselectivity issues- Cost of catalyst and ligands- Potential for metal contamination in product- Requires inert atmosphere[6]- Requires activated (electron-deficient) pyrazines- Often requires harsh conditions (high T/P)- Limited scope compared to cross-coupling

Route 1: De Novo Synthesis via Condensation of Diaminomaleonitrile (DAMN)

This classical approach builds the substituted aminopyrazine ring from acyclic precursors. A highly effective method involves the condensation of diaminomaleonitrile (DAMN), a versatile and readily available building block, with α-dicarbonyl compounds.[7][8] This reaction directly installs two cyano groups and an amino group on the pyrazine core, which can be valuable for further functionalization.

cluster_workflow Experimental Workflow: Condensation Route reagents Combine DAMN & α-Dicarbonyl in Solvent reflux Heat to Reflux reagents->reflux e.g., Ethanol monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Upon Completion filter Filter Precipitate cool->filter If product precipitates purify Purify by Recrystallization/Chromatography filter->purify

Caption: General workflow for condensation synthesis of aminopyrazines.
Quantitative Data: Condensation of DAMN with α-Dicarbonyls

α-Dicarbonyl CompoundProductYield (%)Reference
Benzil5-Amino-6-phenylpyrazine-2,3-dicarbonitrileGood to Moderate[9]
2,3-Butanedione5-Amino-6,7-dimethylpyrazine-2,3-dicarbonitrileGood[9]
Phenylglyoxal5-Amino-6-phenylpyrazine-2,3-dicarbonitrileGood[9]
Experimental Protocol: Synthesis of 5-Amino-6,7-dimethylpyrazine-2,3-dicarbonitrile

This protocol is adapted from general procedures for the condensation of DAMN with α-dicarbonyls.[9]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (DAMN) (1.0 eq) and 2,3-butanedione (1.1 eq) in absolute ethanol (15 mL per mmol of DAMN).

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (DAMN) is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the target aminopyrazine.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4] This method is exceptionally versatile for synthesizing substituted aminopyrazines from readily available halopyrazines (typically chloro- or bromopyrazines) and a wide range of primary or secondary amines. The reaction's success relies on the selection of an appropriate bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[5][6]

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_halide L-Pd(II)-X    |      Aryl pd0->pd2_halide Oxidative Addition (Aryl-X) pd2_amide L-Pd(II)-NR'R''    |      Aryl pd2_halide->pd2_amide Amine Coordination & Deprotonation (+ HNR'R'', - HX) product Aryl-NR'R'' (Product) product->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of Halopyrazines

HalopyrazineAmineCatalyst System (Pd Source / Ligand)Yield (%)Reference
2-ChloropyrazineMorpholinePd₂(dba)₃ / RuPhos>95[10]
2-ChloropyrazineAniline[Pd(cinnamyl)Cl]₂ / Mor-DalPhos92[10]
2-BromopyrazineBenzylaminePd(OAc)₂ / BINAPHigh[4][11]
2-Chloro-5-phenylpyrazinePiperidinePd(OAc)₂ / XPhos85-95[6]
Experimental Protocol: Synthesis of 2-(Morpholino)pyrazine

This protocol is a representative example of a Buchwald-Hartwig amination.[10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the solvent (e.g., dry, degassed toluene or dioxane), followed by 2-chloropyrazine (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired product.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing amine substituents onto electron-deficient aromatic rings like pyrazine.[12] The electron-withdrawing nature of the two ring nitrogens activates halopyrazines towards attack by nucleophiles. While often requiring more forcing conditions (higher temperatures and sometimes pressure) than palladium-catalyzed methods, SNAr is a straightforward, metal-free alternative that can be highly effective for certain substrates.[12]

cluster_mechanism SNAr Mechanism start Halopyrazine + Amine (Nu:) intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack product Aminopyrazine (Product) intermediate->product Loss of Leaving Group (X⁻)

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Quantitative Data: SNAr on Halopyrazines

HalopyrazineAmineConditionsYield (%)Reference
2,5-DichloropyrazineBenzylamineDMSO, 100 °CHigh[12]
2,3-DichloropyrazineAmmoniaAqueous NH₃, 150 °C, pressureModerate[13]
3,6-Dichloropyrazine-2-carbonitrileFluoride (as KF)DMSO, 120 °CGood[13]
Experimental Protocol: Synthesis of 2-Amino-6-chloropyrazine

This protocol is analogous to the substitution of dichloropyridazines and is applicable to activated dichloropyrazines.[14]

  • Reaction Setup: In a pressure-resistant vessel, combine 2,6-dichloropyrazine (1.0 eq), aqueous ammonia (e.g., 28%, 8-10 mL per gram of pyrazine), and a co-solvent such as 1,4-dioxane (2 mL per gram of pyrazine).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-120 °C in an oil bath behind a safety shield. Maintain the temperature and stir the mixture for 12-24 hours.

  • Work-up: Carefully cool the reaction vessel to room temperature before opening. A solid product should be present.

  • Isolation: Collect the solid by filtration and wash with cold water.

  • Purification: The resulting product, 2-amino-6-chloropyrazine, can be further purified by recrystallization from a suitable solvent if necessary.

References

Comparing the efficacy of different bases in Suzuki coupling of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal base for the Suzuki coupling of pyrazines, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of various bases, supported by experimental data, to facilitate the synthesis of pyrazine-containing compounds, which are pivotal in numerous pharmaceutical agents.

The Critical Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is a critical parameter that significantly influences the reaction's efficiency and yield. In the context of pyrazine synthesis, selecting the appropriate base is paramount for successful coupling.

The primary functions of the base in the Suzuki coupling catalytic cycle are multifaceted:

  • Activation of the Boronic Acid : The base activates the boronic acid to form a more nucleophilic organoborate species (e.g., [ArB(OH)₃]⁻). This step is crucial as neutral boronic acids are often not reactive enough for efficient transmetalation.[1][2][3][4]

  • Facilitation of Transmetalation : The base can react with the palladium-halide complex formed after oxidative addition, creating a more reactive palladium-base intermediate that readily undergoes transmetalation with the activated organoborate.[5][6]

  • Acceleration of Reductive Elimination : In some cases, the base can also accelerate the final reductive elimination step, where the coupled product is formed and the palladium(0) catalyst is regenerated.[6]

Comparative Efficacy of Bases in Pyrazine Suzuki Coupling

Experimental evidence consistently demonstrates that inorganic bases are generally superior to organic bases for the Suzuki coupling of pyrazine derivatives.[7] The efficacy of a particular base is highly dependent on the specific substrates, catalyst system, and solvent employed.

Inorganic Bases:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : These are the most commonly used and often most effective bases. Sodium carbonate (Na₂CO₃) is frequently reported to provide excellent yields.[7][8] Cesium carbonate (Cs₂CO₃) is a stronger base and can be particularly effective for less reactive substrates or when other bases fail.[9][10]

  • Phosphates (K₃PO₄) : Potassium phosphate is another robust and widely applicable base that often provides high yields in the synthesis of pyrazine derivatives.[11]

  • Fluorides (KF, CsF) : Cesium fluoride (CsF) has been identified as the optimal base in certain contexts, such as the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine, where it delivered exceptional yields with fewer side products.[12] Potassium fluoride (KF) is a milder option, useful for substrates containing base-labile functional groups.[2][13]

  • Hydroxides (NaOH, KOH) : While effective in some systems, hydroxides are generally more aggressive and can sometimes lead to side reactions or be less effective than carbonates under specific conditions.[7]

Organic Bases:

  • Amines (e.g., Triethylamine, TEA) : Organic bases like TEA are typically found to be less effective, often resulting in lower yields compared to their inorganic counterparts, potentially due to issues with solubility and basicity in the reaction medium.[7]

Data Summary: Base Performance in Pyrazine Suzuki Coupling

The following table summarizes experimental data from various studies, comparing the performance of different bases in the Suzuki coupling of pyrazine halides with arylboronic acids.

Pyrazine SubstrateBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂CsF 1,4-Dioxane120 (MW)0.3394 [12]
2-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂K₃PO₄1,4-Dioxane120 (MW)0.3385[12]
2-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂K₂CO₃1,4-Dioxane120 (MW)0.3381[12]
2-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂Na₂CO₃1,4-Dioxane120 (MW)0.3376[12]
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)]K₂CO₃ H₂O/Toluene100498 [14]
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)]Cs₂CO₃H₂O/Toluene100595[14]
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)]K₃PO₄H₂O/Toluene100690[14]
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-formylphenyl boronic acidPd(PPh₃)₄K₃PO₄ 1,4-Dioxane801272 [11]
6-bromopyrazine derivativeBiphenyl boronic acidPd(dppf)Cl₂Cs₂CO₃ Dioxane/H₂O801685-100[9]

Generalized Experimental Protocol

This protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of a chloropyrazine derivative with an arylboronic acid.

Materials:

  • Chloropyrazine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,2-Dimethoxyethane (DME) / Water mixture)

Procedure:

  • Reaction Setup : To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the chloropyrazine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL DME and 2 mL of a 2M aqueous solution of the base) to the flask via syringe.

  • Catalyst Addition : Add the palladium catalyst (0.05 mmol) to the mixture under a positive pressure of the inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazine derivative.

Visualizing the Process

To better understand the reaction dynamics and workflow, the following diagrams illustrate the Suzuki coupling catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Experimental Workflow for Pyrazine Suzuki Coupling A 1. Reagent Setup (Pyrazine Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat & Stir (e.g., 80-100°C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E E->D If incomplete F 6. Reaction Work-up (Extraction & Washing) E->F If complete G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: A generalized workflow for Suzuki coupling experiments.

References

Spectroscopic comparison of 2-Amino-3-bromo-5-methylpyrazine with starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of the heterocyclic compound 2-Amino-3-bromo-5-methylpyrazine with its common starting materials, 2-amino-5-methylpyrazine and the brominating agent N-Bromosuccinimide (NBS). The synthesis of this compound typically involves the electrophilic bromination of 2-amino-5-methylpyrazine. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers clear indicators of this chemical transformation.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the final product and the starting materials, facilitating a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.83Singlet1HAromatic CH
4.93Singlet2H-NH₂
2.41Singlet3H-CH₃
2-amino-5-methylpyrazine ~8.0-7.8Multiplet2HAromatic CH
~4.6Broad Singlet2H-NH₂
~2.4Singlet3H-CH₃
N-Bromosuccinimide (NBS) 2.85Singlet4H-CH₂CH₂-

Table 2: Infrared (IR) Spectral Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~3400-3300N-H Stretch (Amino group)
~3100-3000Aromatic C-H Stretch
~1640N-H Scissoring
~1580, 1470Aromatic C=C and C=N Stretch
~700-600C-Br Stretch
2-amino-5-methylpyrazine 3444, 3335N-H Stretch (Amino group)[1]
~3100-3000Aromatic C-H Stretch
~1652C=N Stretch[1]
~1592C=C Stretch[1]
N-Bromosuccinimide (NBS) ~1770, 1705C=O Stretch (Asymmetric and Symmetric)
~1350C-N Stretch

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 188/190 ([M+H]⁺)[2]Data not readily available
2-amino-5-methylpyrazine 109 (M⁺)Data not readily available
N-Bromosuccinimide (NBS) 177/179 (M⁺)98, 79/81, 55, 28

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A sample of each compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was processed to show chemical shifts (δ) in parts per million (ppm) relative to TMS, integration values, and signal multiplicities (s = singlet, br s = broad singlet, m = multiplet).

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets. A small amount of the compound was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electrospray ionization (ESI) source for the pyrazine compounds and an electron ionization (EI) source for N-Bromosuccinimide. Samples were introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ions and fragment ions were recorded.

Visualization of Spectroscopic Comparison

The following diagram illustrates the logical workflow of the spectroscopic comparison, from the starting materials to the final product.

Spectroscopic_Comparison cluster_starting_materials Starting Materials cluster_reaction Bromination Reaction cluster_product Product SM1 2-amino-5-methylpyrazine ¹H NMR: Aromatic & Methyl H's IR: N-H, C=N, C=C stretches MS: m/z 109 Reaction Electrophilic Aromatic Substitution SM1->Reaction SM2 N-Bromosuccinimide (NBS) ¹H NMR: Methylene H's IR: C=O stretches MS: m/z 177/179 SM2->Reaction Product This compound ¹H NMR: Shifted Aromatic H, New C-Br bond IR: C-Br stretch appears MS: m/z 188/190 Reaction->Product Spectroscopic Transformation

Caption: Logical workflow of the spectroscopic comparison.

Objective Comparison and Analysis

The spectroscopic data clearly demonstrates the successful conversion of 2-amino-5-methylpyrazine to this compound.

  • ¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of one of the aromatic proton signals of the starting material, 2-amino-5-methylpyrazine, and the appearance of a single aromatic proton signal at 7.83 ppm in the product. This is consistent with the substitution of a hydrogen atom on the pyrazine ring with a bromine atom. The chemical shifts of the amino and methyl protons also show slight changes, reflecting the altered electronic environment of the molecule. The spectrum of NBS, with its characteristic singlet for the methylene protons, is absent in the purified product.

  • Infrared Spectroscopy: The IR spectrum of the product, this compound, retains the characteristic N-H stretching bands of the primary amine present in the starting material. The key difference is the appearance of a new absorption band in the lower frequency region (typically 700-600 cm⁻¹), which can be attributed to the C-Br stretching vibration. This provides strong evidence for the incorporation of bromine into the aromatic ring. The strong carbonyl stretches of NBS are not observed in the product spectrum.

  • Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak cluster at m/z 188 and 190, corresponding to the [M+H]⁺ ions. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This is a definitive confirmation of the successful bromination, as the molecular weight has increased by the mass of a bromine atom minus a hydrogen atom compared to the starting material, 2-amino-5-methylpyrazine (molecular weight 109). The molecular ion of NBS at m/z 177/179 is also absent in the final product.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-5-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromo-5-methylpyrazine (CAS No. 74290-65-6), a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. While the toxicological properties of this compound have not been fully investigated, it should be handled as a hazardous substance that is irritating to the mucous membranes and upper respiratory tract and may be harmful by ingestion or inhalation.[1]

Key Safety and Handling Data

Proper risk assessment prior to handling and disposal is essential. The following table summarizes the known hazard information and physical properties for this compound and structurally similar compounds.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 74290-65-6[1]
Molecular Formula C5H6BrN3[2]
Molecular Weight 188.03 g/mol
Appearance Solid[3]
Hazard Statements (presumed) Irritant, May be harmful by ingestion and inhalation.[1]
Signal Word (presumed) Warning[3][4]
Incompatible Materials Strong oxidizing agents[5]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it.

1.0 Personal Protective Equipment (PPE)

Before handling the waste, ensure the following personal protective equipment is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.[1]

  • A fully-buttoned laboratory coat.

  • In situations where dust may be generated, a NIOSH-approved respirator is necessary.

2.0 Waste Segregation and Collection

2.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. This container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding the generation of dust.[6]

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, and paper towels) into the designated hazardous waste container.[6]

3.0 Waste Storage

3.1 Securely seal the hazardous waste container.[6]

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[6]

3.3 The storage area must be clearly marked as a hazardous waste storage area.[6]

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[6]

Disposal Workflow

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate 2. Segregate Waste (Pure compound and contaminated materials) ppe->segregate container 3. Place in Labeled, Sealed Hazardous Waste Container segregate->container storage 4. Store in Designated Area (Away from incompatibles) container->storage pickup 5. Arrange for Professional Pickup (Licensed Waste Management) storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3-bromo-5-methylpyrazine. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is intended for research and development purposes and should be handled by trained professionals.

Hazard Identification and Personal Protective Equipment

This compound and similar halogenated aromatic compounds are considered hazardous. They can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Ingestion or direct skin contact may be harmful.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Chemical-resistant gloves (e.g., Nitrile). A flame-retardant lab coat or impervious clothing must be worn.Gloves must satisfy EU Directive 89/686/EEC and EN 374 standard.[5]
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH-approved respirator is required.NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Feet Closed-toe, chemical-resistant footwear.Standard laboratory safety practice.

Experimental Protocol: Safe Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and risk.

1.0 Preparation and Engineering Controls: 1.1 Ensure a safety shower and eyewash station are readily accessible. 1.2 All handling of solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][5] 1.3 Before handling, inspect all PPE for integrity.

2.0 Weighing and Transfer: 2.1 To prevent the generation of dust, handle the solid carefully.[2][5] 2.2 Use non-sparking tools for all transfers to avoid potential ignition sources.[2][5] 2.3 Grounding and bonding of containers and receiving equipment may be necessary to prevent electrostatic discharge.[6]

3.0 Post-Handling: 3.1 Thoroughly wash hands and any exposed skin with soap and water after handling.[1] 3.2 Decontaminate all surfaces and equipment that have come into contact with the chemical. 3.3 Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. Remove all ignition sources.[5] For minor spills, carefully sweep up the solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] For major spills, alert emergency responders.[4]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[8] The container should be kept tightly closed.[1][2]

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations.[8] Do not dispose of this material in regular trash or down the drain.[5][8]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Remove & Dispose of PPE cleanup_wash->cleanup_ppe dispose_collect Collect Waste in Labeled Container cleanup_ppe->dispose_collect Segregate waste dispose_store Store in Designated Area dispose_collect->dispose_store dispose_arrange Arrange for Professional Disposal dispose_store->dispose_arrange

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-methylpyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.